molecular formula C10H16N5O13P3 B167190 Oxetanocin guanosine triphosphate CAS No. 133386-21-7

Oxetanocin guanosine triphosphate

Numéro de catalogue: B167190
Numéro CAS: 133386-21-7
Poids moléculaire: 507.18 g/mol
Clé InChI: ZTQGKUZQXQHVIV-UHFFFAOYSA-N
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Description

Oxetanocin guanosine triphosphate is the activated triphosphate form of the nucleoside analog Oxetanocin G (Oxt-G). This compound is of significant interest in antiviral research due to its mechanism of action, which involves inhibition of viral DNA polymerases . Upon cellular uptake and phosphorylation, the compound can be incorporated into the growing DNA chain by viral polymerases, leading to chain termination and impaired viral replication . Studies have demonstrated that the parental nucleoside, Oxt-G, exhibits potent and broad-spectrum antiviral activity. It has shown significant inhibitory effects against Hepatitis B Virus (HBV) with an IC50 of 1.5 µM and low cytotoxicity (CC50 > 1000 µM) . Furthermore, it is active against other viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV-2) . The unique oxetane ring in its structure, replacing the standard ribose or deoxyribose sugar, contributes to its distinct pharmacological properties and interaction with viral targets . This makes Oxetanocin guanosine triphosphate a valuable compound for researchers exploring novel nucleoside analog therapies and studying viral replication mechanisms. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Numéro CAS

133386-21-7

Formule moléculaire

C10H16N5O13P3

Poids moléculaire

507.18 g/mol

Nom IUPAC

[[4-(2-amino-6-oxo-1H-purin-9-yl)-3-(hydroxymethyl)oxetan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-10-13-7-6(8(17)14-10)12-3-15(7)9-4(1-16)5(26-9)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-5,9,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)

Clé InChI

ZTQGKUZQXQHVIV-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)N=C(NC2=O)N

SMILES isomérique

C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)NC(=NC2=O)N

SMILES canonique

C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)NC(=NC2=O)N

Synonymes

oxetanocin guanosine triphosphate

Origine du produit

United States
Foundational & Exploratory

Deciphering the Mechanism of Action of Oxetanocin Guanosine Triphosphate (OXT-GTP) in Viral Replication

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of nucleoside analogs remains a cornerstone of antiviral therapeutics. Among these, Oxetanocin G (OXT-G) —a naturally derived compound featuring a highly strained, four-membered oxetane ring instead of a standard ribose or deoxyribose sugar—presents a fascinating structural paradigm. As a Senior Application Scientist, evaluating OXT-G requires looking beyond its static structure to understand its dynamic kinetic interactions within the host cell.

To exert its antiviral effect, OXT-G functions as a prodrug that must be intracellularly phosphorylated to its active form, Oxetanocin Guanosine Triphosphate (OXT-GTP) . This whitepaper provides an in-depth technical analysis of how OXT-GTP selectively targets viral polymerases, the structural basis for its induction of delayed chain termination, and the rigorous experimental workflows required to validate its mechanism of action.

Structural Biology & Intracellular Pharmacodynamics

The efficacy of any nucleoside analog is dictated by its ability to hijack the host's nucleotide salvage pathways. OXT-G enters the cell and undergoes a sequential phosphorylation cascade mediated by cellular and viral kinases. The resulting OXT-GTP acts as a structural mimic of endogenous deoxyguanosine triphosphate (dGTP).

The critical structural deviation lies in the oxetane ring. While it preserves the necessary spatial coordinates to be recognized by the polymerase active site, it fundamentally alters the geometry of the 3'-OH equivalent required for standard phosphodiester bond formation.

Phosphorylation OXTG Oxetanocin G (Prodrug) K1 Cellular Kinases (e.g., TK) OXTG->K1 OXGMP OXT-GMP K2 Guanylate Kinase OXGMP->K2 OXGDP OXT-GDP K3 NDP Kinase OXGDP->K3 OXGTP OXT-GTP (Active Antiviral) K1->OXGMP K2->OXGDP K3->OXGTP

Intracellular phosphorylation cascade converting Oxetanocin G into its active OXT-GTP form.

Mechanism of Action: Polymerase Inhibition & Chain Termination

The antiviral potency of OXT-GTP is rooted in two distinct but synergistic mechanisms: competitive inhibition and delayed chain termination .

  • Competitive Inhibition: OXT-GTP competes directly with natural dGTP for binding at the catalytic core of viral polymerases, such as Herpes Simplex Virus Type II (HSV-II) DNA polymerase and Human Immunodeficiency Virus Reverse Transcriptase (HIV RT)[1].

  • Delayed Chain Termination: Unlike obligate chain terminators (e.g., dideoxynucleotides) that completely lack a hydroxyl group and halt synthesis immediately upon incorporation, OXT-GTP allows for a unique biochemical phenomenon. Once , the constrained oxetane ring creates severe steric hindrance. However, the polymerase often manages to add one or two additional nucleotides before the distorted geometry of the primer terminus completely abolishes further catalytic addition[2].

  • Viral Specificity: In Hepatitis B Virus (HBV) models, OXT-GTP is incorporated into HBV DNA strands. While extension from the 2'-hydroxymethyl position of the incorporated OXT-G can technically occur, it proceeds at an exceedingly low efficiency, effectively stalling viral replication[3]. Furthermore, while host replicative polymerases (Pol α, Pol β) are largely unaffected, the translesion synthesis enzyme DNA polymerase eta (Pol η) is strongly inhibited due to a unique recognition mode for the oxetane sugar moiety[4].

MOA Template Viral DNA Template Pol Viral DNA Polymerase / RT (e.g., HIV RT, HSV Pol) Template->Pol Incorp Incorporation into Nascent DNA Chain Pol->Incorp OXTGTP OXT-GTP Compete Competitive Inhibition at Active Site OXTGTP->Compete dGTP Endogenous dGTP dGTP->Compete Compete->Pol Term Delayed Chain Termination (1-2 bases downstream) Incorp->Term Steric hindrance & altered 3'-OH equivalent

Mechanism of competitive inhibition and delayed chain termination by OXT-GTP.

Quantitative Kinetic Profiling

To establish the therapeutic index of OXT-GTP, we must compare its inhibitory constants ( Ki​ ) across different enzymes. A lower Ki​ indicates stronger binding affinity and more potent inhibition. The data below highlights the high selectivity of OXT-GTP for viral polymerases over host replicative polymerases.

Polymerase / TargetInhibitory Effect (OXT-GTP)Key MetricReference
HSV-II DNA Polymerase Strong Inhibition Ki​ = 0.5 - 1.0 µM[5]
HIV-1 Reverse Transcriptase Strong InhibitionLow Ki​ (Comparable to HSV)[5]
HBV Replication (HB611 cells) Potent Inhibition IC50​ = 1.5 µM[6]
Mammalian DNA Pol α Weak Inhibition Ki​ > 1.0 µM[2]
Mammalian DNA Pol β No EffectN/A[2]
Mammalian DNA Pol η Strong InhibitionUnique sugar recognition[4]

Experimental Workflows & Validation Protocols

To empirically prove that OXT-GTP causes delayed chain termination rather than merely acting as a competitive inhibitor, a highly controlled Primer-Extension Assay is required.

Causality & Assay Design

We utilize a singly primed M13 single-stranded DNA template. Why M13? The well-characterized sequence of M13 allows us to map the exact termination site at single-nucleotide resolution. By isolating the polymerization event in vitro, we remove confounding cellular variables (like nucleotide pool imbalances) and measure direct catalytic inhibition.

Self-Validating Protocol: M13 Primer-Extension Assay
  • Template-Primer Annealing:

    • Mix 5'-radiolabeled ( 32 P) oligonucleotide primer with M13 ssDNA template in a 1:2 molar ratio.

    • Heat to 95°C for 3 minutes, then slow-cool to room temperature. Causality: Slow cooling ensures specific hybridization and prevents the formation of secondary structures that could cause artifactual polymerase stalling.

  • Reaction Assembly:

    • Combine the annealed template-primer with purified viral polymerase (e.g., HIV RT) in a reaction buffer containing 50 mM Tris-HCl (pH 8.0) and 5 mM MgCl2​ . Causality: Mg2+ is an essential cofactor that coordinates the nucleophilic attack of the primer's 3'-OH on the incoming dNTP's alpha-phosphate.

  • Nucleotide Introduction & Competition:

    • Test Condition: Add a dNTP mix containing 10 µM each of dATP, dCTP, dTTP, 1 µM dGTP, and varying concentrations of OXT-GTP (0.5 µM to 5.0 µM).

    • Positive Control: Add standard dNTPs only (ensures the enzyme is fully active and capable of full-length extension).

    • Negative Reference Control: Add standard dNTPs + ddGTP (acts as a known obligate chain terminator for precise band mapping).

  • Incubation & Quenching:

    • Incubate at 37°C for 20 minutes.

    • Quench the reaction by adding an equal volume of formamide loading buffer containing 20 mM EDTA. Causality: EDTA rapidly chelates the Mg2+ ions, instantly halting polymerase activity and locking the reaction state.

  • High-Resolution Electrophoresis & Analysis:

    • Denature samples at 95°C for 5 minutes and resolve on an 8% polyacrylamide-urea sequencing gel.

    • Perform autoradiography.

    • Interpretation: If OXT-GTP acts as a delayed terminator, truncated radiolabeled bands will appear exactly 1 to 2 nucleotide positions above (downstream of) the template cytosine sites, distinguishing it from the exact-site termination seen in the ddGTP control lane[1].

Conclusion

Oxetanocin Guanosine Triphosphate (OXT-GTP) represents a sophisticated class of viral polymerase inhibitors. By leveraging the geometric constraints of the oxetane ring, it bypasses the immediate rejection mechanisms of some viral polymerases, allowing incorporation before inducing a lethal, delayed chain termination event. Understanding these kinetic nuances through rigorous in vitro primer-extension assays is vital for drug development professionals aiming to design next-generation nucleoside analogs with higher efficacy and lower host toxicity.

References

  • Title: Inhibitory Effects of Triphosphate Derivatives of Oxetanocin G and Related Compounds on Eukaryotic and Viral DNA Polymerases and Human Immunodeficiency Virus Reverse Transcriptase Source: The Journal of Biochemistry / PubMed URL: [Link]

  • Title: Effect of oxetanocin G, a novel nucleoside analog, on DNA synthesis by hepatitis B virus virions Source: Antimicrobial Agents and Chemotherapy / PMC URL: [Link]

  • Title: Inhibition of DNA polymerase eta by oxetanocin derivatives Source: Nucleic Acids Symposium Series / PubMed URL: [Link]

Sources

An In-depth Technical Guide on the Binding Affinity of Oxetanocin Guanosine Triphosphate to HIV Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the binding affinity and mechanism of action of Oxetanocin Guanosine Triphosphate (OXT-GTP) as an inhibitor of Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT). As the central enzyme in the viral replication cycle, HIV-1 RT is a prime target for antiretroviral therapy. Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of this therapeutic approach, and OXT-GTP represents a class of nucleoside analogs with unique structural features. This guide delves into the molecular interactions governing the binding of OXT-GTP to the enzyme's active site, the methodologies for quantifying this interaction, and the subsequent mechanism of action leading to the inhibition of viral DNA synthesis. Detailed, field-proven protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are provided to equip researchers with the practical knowledge to assess the binding thermodynamics and kinetics of similar inhibitor candidates.

Introduction: The Central Role of HIV-1 Reverse Transcriptase in Viral Replication and as a Therapeutic Target

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The retroviral life cycle is characterized by the reverse transcription of its single-stranded RNA genome into a double-stranded DNA copy, a process catalyzed by the viral enzyme, reverse transcriptase (RT). This proviral DNA is then integrated into the host cell's genome, leading to the production of new viral particles. The absolute dependence of the virus on RT for replication makes this enzyme a highly attractive target for antiviral drug development.

HIV-1 RT is a heterodimeric enzyme composed of two subunits, p66 and p51. The larger p66 subunit contains the DNA polymerase and RNase H active sites, while the p51 subunit plays a structural role. The polymerase active site is the target for a major class of antiretroviral drugs known as Nucleoside Reverse Transcriptase Inhibitors (NRTIs). These compounds are analogs of natural deoxynucleoside triphosphates (dNTPs) and, upon incorporation into the growing viral DNA chain, act as chain terminators, thereby halting DNA synthesis.

Oxetanocin and its Analogs: A Novel Class of Nucleoside Inhibitors

Oxetanocin is a naturally occurring nucleoside analog that possesses a unique four-membered oxetane ring in place of the conventional five-membered ribose or deoxyribose sugar moiety. This structural distinction has significant implications for its biological activity. The guanosine analog of oxetanocin, upon intracellular phosphorylation to its triphosphate form (OXT-GTP), exhibits inhibitory activity against viral polymerases, including HIV-1 RT.

Mechanism of Action: Chain Termination

Similar to other NRTIs, the primary mechanism of action for OXT-GTP is chain termination. After being incorporated into the nascent viral DNA strand by HIV-1 RT, the structural constraints imposed by the oxetane ring prevent the formation of a phosphodiester bond with the subsequent incoming dNTP, thus leading to the cessation of DNA elongation. Studies have shown that triphosphate derivatives of oxetanocin G and its carbocyclic analogs are potent inhibitors of HIV-1 RT.[1]

Quantifying the Binding Affinity: A Key Parameter in Drug Development

The efficacy of an NRTI is intrinsically linked to its binding affinity for the target enzyme. A high binding affinity, often represented by a low dissociation constant (Kd), indicates a strong and stable interaction between the inhibitor and the enzyme's active site. This translates to a lower concentration of the drug required to achieve a therapeutic effect. Several biophysical techniques are employed to quantify these interactions, with Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) being the gold standards in the field.

Inhibition Constant (Ki) of Oxetanocin Analogs
Pre-steady-state Kinetics of Natural Substrates: A Baseline for Comparison

To contextualize the binding affinity of OXT-GTP, it is informative to consider the binding of natural substrates to HIV-1 RT. Pre-steady-state kinetic analysis provides the dissociation constant (Kd) for the enzyme-substrate complex. For the natural ribonucleoside triphosphates (rNTPs), HIV-1 RT exhibits varying binding affinities, with ATP and GTP generally showing higher affinity than CTP and UTP.[2] This data provides a benchmark against which the binding affinity of nucleoside analog inhibitors can be compared.

Methodologies for Determining Binding Affinity: In-depth Protocols

The following sections provide detailed, step-by-step protocols for determining the binding affinity and kinetics of small molecule inhibitors, such as OXT-GTP, to HIV-1 RT using Isothermal Titration Calorimetry and Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: ITC Analysis of OXT-GTP Binding to HIV-1 RT

  • Protein Preparation:

    • Express and purify recombinant HIV-1 RT (heterodimer p66/p51) to >95% purity.

    • Dialyze the purified enzyme extensively against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2). The final dialysis buffer should be used for preparing the ligand solution to minimize buffer mismatch effects.

    • Determine the precise protein concentration using a reliable method such as UV-Vis spectrophotometry at 280 nm with the calculated extinction coefficient.

  • Ligand Preparation:

    • Synthesize or procure high-purity OXT-GTP.

    • Dissolve the OXT-GTP in the final dialysis buffer used for the protein to the desired stock concentration. Ensure the pH is adjusted to match the protein buffer if necessary.

  • ITC Experiment Setup:

    • Instrument: A high-sensitivity ITC instrument (e.g., MicroCal PEAQ-ITC or similar).

    • Sample Cell: Load the sample cell with HIV-1 RT at a concentration of 10-20 µM.

    • Syringe: Load the injection syringe with OXT-GTP at a concentration 10-15 times that of the protein in the cell (e.g., 100-300 µM).

    • Temperature: Set the experimental temperature to 25°C.

    • Injection Parameters:

      • Initial injection: 0.4 µL

      • Subsequent injections: 19 injections of 2 µL each.

      • Injection spacing: 150 seconds.

      • Stirring speed: 750 rpm.

  • Data Analysis:

    • Perform a control experiment by titrating OXT-GTP into the buffer to determine the heat of dilution.

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated and normalized data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.

    • The fitting will yield the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Visualization of the ITC Workflow

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Purify & Dialyze HIV-1 RT ITC Load ITC: Cell: HIV-1 RT Syringe: OXT-GTP P1->ITC L1 Prepare OXT-GTP in Dialysis Buffer L1->ITC Run Run Titration at 25°C ITC->Run DA1 Integrate Raw Data Run->DA1 DA2 Subtract Heat of Dilution DA1->DA2 DA3 Fit to Binding Model DA2->DA3 Results Determine: Kd, n, ΔH, ΔS DA3->Results

Caption: Workflow for determining the binding thermodynamics of OXT-GTP to HIV-1 RT using ITC.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events. This provides kinetic information, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Experimental Protocol: SPR Analysis of OXT-GTP Binding to HIV-1 RT

  • Protein Immobilization:

    • Sensor Chip: Use a CM5 sensor chip (or similar) with a carboxylated dextran matrix.

    • Immobilization Chemistry: Standard amine coupling chemistry (EDC/NHS activation).

    • Procedure:

      • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

      • Inject purified HIV-1 RT (in 10 mM sodium acetate buffer, pH 4.5) over the activated surface to achieve an immobilization level of approximately 8000-10000 response units (RU).

      • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • Reference Surface: Prepare a reference flow cell by performing the activation and deactivation steps without injecting the protein.

  • SPR Binding Assay:

    • Running Buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) supplemented with 5 mM MgCl2 and 1% DMSO.

    • Analyte Preparation: Prepare a dilution series of OXT-GTP in the running buffer, ranging from a low concentration (e.g., 0.1 µM) to a high concentration (e.g., 50 µM). Include a buffer-only injection as a blank.

    • Binding Measurement (Single-Cycle Kinetics):

      • Inject the lowest concentration of OXT-GTP over the sensor and reference surfaces for a defined association time (e.g., 120 seconds).

      • Without a regeneration step, immediately inject the next higher concentration of OXT-GTP.

      • Repeat this for all concentrations in the series.

      • After the final injection, allow for a long dissociation phase (e.g., 600 seconds) in running buffer.

    • Regeneration: If necessary, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Subtract the buffer-only blank injection from the analyte injections.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will provide the kinetic parameters: ka, kd, and the calculated Kd.

Visualization of the SPR Workflow

SPR_Workflow cluster_immob Immobilization cluster_assay Binding Assay cluster_analysis Data Analysis I1 Activate CM5 Chip (EDC/NHS) I2 Immobilize HIV-1 RT I1->I2 I3 Deactivate (Ethanolamine) I2->I3 A2 Inject Analytes (Single-Cycle Kinetics) I3->A2 A1 Prepare OXT-GTP Dilution Series A1->A2 DA1 Reference Subtraction A2->DA1 DA2 Blank Subtraction DA1->DA2 DA3 Fit to Kinetic Model DA2->DA3 Results Determine: ka, kd, Kd DA3->Results

Caption: Workflow for determining the binding kinetics of OXT-GTP to HIV-1 RT using SPR.

Structural Insights into OXT-GTP Binding

While a crystal structure of HIV-1 RT in complex with OXT-GTP is not currently available in the Protein Data Bank (PDB), we can infer the binding mode from the extensive structural information available for HIV-1 RT with other nucleoside analogs. The polymerase active site of HIV-1 RT is located in the "palm" subdomain of the p66 subunit and is comprised of the conserved catalytic triad of aspartate residues (D110, D185, and D186). These residues coordinate two divalent metal ions (typically Mg2+) that are essential for catalysis.

OXT-GTP, as a dGTP analog, is expected to bind in the active site through a network of interactions:

  • Base Pairing: The guanine base will form Watson-Crick hydrogen bonds with the templating cytosine base in the DNA or RNA template strand.

  • Triphosphate Moiety: The triphosphate group will chelate the two catalytic Mg2+ ions, positioning the α-phosphate for nucleophilic attack by the 3'-hydroxyl of the primer terminus.

  • Oxetane Ring: The unique oxetane ring will interact with residues in the dNTP binding pocket, including Tyr115, which is a key residue for discriminating between dNTPs and rNTPs.

Visualization of the Proposed Binding Mechanism

Binding_Mechanism cluster_binding Binding & Incorporation RT HIV-1 RT Active Site Palm Subdomain Catalytic Triad (D110, D185, D186) DNA Primer-Template Complex Template Strand (with C) Primer Strand (3'-OH) OXT OXT-GTP Guanine Oxetane Ring Triphosphate DNA:pr->OXT:tp Nucleophilic Attack (inhibited post-incorporation) OXT:g->DNA:t H-bonds Mg Mg2+ OXT:tp->Mg Chelation Term Chain Termination OXT->Term Incorporation leads to Mg->RT:cat Coordination

Caption: Proposed mechanism of OXT-GTP binding and chain termination in the HIV-1 RT active site.

Conclusion and Future Directions

Oxetanocin guanosine triphosphate represents a promising class of nucleoside reverse transcriptase inhibitors with a distinct structural motif. Its mechanism of action via chain termination is well-established for NRTIs, and its inhibitory potential against HIV-1 RT has been demonstrated. The in-depth protocols for ITC and SPR provided in this guide offer a robust framework for the detailed characterization of the binding affinity and kinetics of OXT-GTP and other novel inhibitor candidates.

Future research should focus on obtaining direct, high-resolution structural data of OXT-GTP bound to HIV-1 RT to precisely elucidate the molecular interactions and the structural basis for its inhibitory activity. Furthermore, a comprehensive understanding of the intracellular phosphorylation of oxetanocin to its active triphosphate form is crucial for optimizing its therapeutic potential. The continued development and characterization of novel NRTIs like OXT-GTP are essential in the ongoing effort to combat HIV-1 and overcome the challenges of drug resistance.

References

  • Kim, B., et al. (2015). Pre-steady state kinetic analysis of HIV-1 reverse transcriptase for non-canonical ribonucleoside triphosphate incorporation and DNA synthesis from ribonucleoside-containing DNA template. Antiviral Research, 115, 24-33. Available at: [Link]

  • Bond, M. R., et al. (2014). Biophysical analysis of the interaction of human immunodeficiency virus type 1 (HIV-1)
  • Nagai, M., et al. (1992). Inhibitory effects of triphosphate derivatives of oxetanocin G and related compounds on eukaryotic and viral DNA polymerases and human immunodeficiency virus reverse transcriptase. Journal of Biological Chemistry, 267(36), 25970-25974. Available at: [Link]

  • Biacore. (n.d.). Biacore T200 Instrument Handbook. Cytiva.
  • Malvern Panalytical. (n.d.). MicroCal PEAQ-ITC User Manual. Malvern Panalytical.
  • PDB ID: 1RTD. (n.d.). Crystal structure of HIV-1 reverse transcriptase in complex with a DNA template-primer and incoming dTTP. RCSB PDB. Available at: [Link]

  • De Clercq, E. (2009). Anti-HIV drugs: 25 years and still counting. Journal of Antimicrobial Chemotherapy, 63(5), 843-851.
  • Arts, E. J., & Hazuda, D. J. (2012). HIV-1 antiretroviral drug therapy. Cold Spring Harbor Perspectives in Medicine, 2(4), a007161.

Sources

Intracellular Half-Life and Stability of Oxetanocin Guanosine Triphosphate (OXT-GTP): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

As a Senior Application Scientist specializing in nucleotide metabolism and antiviral pharmacokinetics, I frequently encounter the challenge of optimizing the intracellular stability of nucleoside analogs. The efficacy of any nucleoside reverse transcriptase inhibitor (NRTI) or viral DNA polymerase inhibitor is fundamentally dictated not by its plasma half-life, but by the intracellular half-life of its active triphosphate metabolite.

Oxetanocin-G (OXT-G) represents a fascinating structural departure from traditional ribose-based or acyclic nucleosides. Isolated initially from Bacillus megaterium, OXT-G features a highly strained, four-membered oxetane ring[1]. This unique puckered conformation provides a distinct thermodynamic profile. When OXT-G is anabolized to its active form, oxetanocin guanosine triphosphate (OXT-GTP), the rigid oxetane scaffold introduces significant steric hindrance. This structural bulk severely restricts the access of cellular pyrimidine nucleoside phosphorylases and non-specific nucleotidases[2], thereby protecting the phosphodiester bonds from rapid enzymatic hydrolysis. Consequently, OXT-GTP exhibits a prolonged intracellular half-life compared to highly flexible acyclic analogs like acyclovir.

Intracellular Metabolism: The Phosphorylation Cascade

The conversion of OXT-G to OXT-GTP is a highly regulated, compartmentalized process. The initial, rate-limiting phosphorylation is typically catalyzed by viral kinases (such as the HSV thymidine kinase or the HCMV UL97 kinase), ensuring that the drug is selectively activated within infected cells[3]. Once the monophosphate (OXT-GMP) is formed, ubiquitous cellular kinases rapidly drive the molecule to its diphosphate and active triphosphate states.

Within the cytosol, OXT-GTP must compete with endogenous guanosine triphosphate (dGTP)—which typically maintains a concentration gradient of 0.1 to 1.0 mM[4]—for binding to viral polymerases.

Phosphorylation OXTG Oxetanocin-G (OXT-G) OXTGMP OXT-GMP OXTG->OXTGMP Viral Kinase (e.g., UL97) OXTGDP OXT-GDP OXTGMP->OXTGDP Cellular Kinases OXTGTP OXT-GTP (Active) OXTGDP->OXTGTP Cellular Kinases OXTGTP->OXTGDP Phosphatases Degradation Degradation (Nucleotidases) OXTGTP->Degradation Slow Hydrolysis (Steric Hindrance)

Intracellular phosphorylation cascade of OXT-G and its delayed degradation pathway.

Quantitative Pharmacokinetics: Stability Data

The clinical utility of a prolonged intracellular half-life cannot be overstated; it allows for less frequent dosing regimens, reducing systemic toxicity while maintaining constant antiviral pressure. Table 1 summarizes the comparative intracellular half-lives of major guanosine analog triphosphates. Because of its oxetane/cyclobutane architecture, OXT-GTP (and its closely related carbocyclic analog, Lobucavir-TP) maintains therapeutic intracellular concentrations for 12 to 18 hours[3].

Table 1: Comparative Intracellular Half-Lives of Guanosine Analog Triphosphates

Nucleoside Analog TriphosphateStructural ClassEstimated Intracellular Half-LifePrimary Target Polymerases
Acyclovir-TP Acyclic~0.7 - 1.0 hoursHSV, VZV
Penciclovir-TP Acyclic10 - 20 hoursHSV, VZV, HBV
Ganciclovir-TP Acyclic16 - 24 hoursHCMV
OXT-GTP / Lobucavir-TP Oxetane / Cyclobutane12 - 18 hoursHCMV, HBV, HIV, HSV

Experimental Methodology: Quantifying OXT-GTP Intracellular Half-Life

To accurately measure the intracellular half-life of highly labile triphosphates, the experimental protocol must be a self-validating system. The primary risk in nucleotide quantification is artificial dephosphorylation during the extraction phase. The following LC-MS/MS workflow is engineered to instantly quench enzymatic activity, ensuring the measured OXT-GTP reflects true in vivo stability.

Workflow Step1 1. Cell Culture & Infection Pulse with OXT-G Step2 2. Wash & Chase Remove extracellular drug Step1->Step2 Step3 3. Cell Lysis & Extraction 60% Cold Methanol Step2->Step3 Step4 4. SPE Purification WAX Cartridge Step3->Step4 Step5 5. LC-MS/MS Analysis PGC Column Quantification Step4->Step5

Step-by-step workflow for the extraction and LC-MS/MS quantification of intracellular OXT-GTP.
Step-by-Step Protocol:
  • Infection and Drug Pulse: Seed Human Foreskin Fibroblasts (HFFs) and infect with HCMV (MOI = 1). At 48 hours post-infection, pulse the cells with 10 µM OXT-G for 24 hours to reach steady-state triphosphate levels.

  • Chase Phase: Rapidly wash the monolayers three times with ice-cold PBS to remove all extracellular OXT-G. Replace with drug-free media and incubate.

  • Quenching and Lysis (Crucial Step): At predetermined time points (0, 2, 4, 8, 12, 24 hours), aspirate the media and immediately flood the cells with 60% cold methanol (-20°C) containing a 13C10​ -GTP internal standard.

    • Causality: Cellular nucleotidases can degrade triphosphates in seconds at room temperature. Cold methanol instantly denatures these enzymes, locking the nucleotide pool in its exact physiological state. The heavy-isotope internal standard self-validates the extraction efficiency and corrects for downstream MS ion suppression.

  • Solid Phase Extraction (SPE): Centrifuge the lysate to remove protein debris. Pass the supernatant through a Weak Anion Exchange (WAX) SPE cartridge.

    • Causality: Triphosphates are highly negatively charged. WAX specifically retains these polyanions while washing away neutral lipids and monophosphates, drastically improving the signal-to-noise ratio.

  • LC-MS/MS Quantification: Elute the nucleotides and inject them into an LC-MS/MS system utilizing a Porous Graphitic Carbon (PGC) column.

    • Causality: Standard C18 columns fail to retain highly polar triphosphates. PGC provides the necessary retention and separation of OXT-GTP from endogenous dGTP prior to detection in negative-ion Multiple Reaction Monitoring (MRM) mode.

Pharmacodynamic Implications: Polymerase Inhibition

The extended half-life of OXT-GTP directly fuels its potent pharmacodynamics. Once inside the nucleus, OXT-GTP acts as a competitive inhibitor of viral DNA polymerases. Because the oxetane ring lacks a correctly oriented 3'-hydroxyl group, its incorporation into the growing viral DNA strand prevents further chain elongation, resulting in obligate chain termination[5].

Extensive biochemical assays demonstrate that OXT-GTP strongly inhibits the DNA polymerase of Herpes Simplex Virus Type-II (HSV-II) with a Ki​ ranging from 0.5 to 1.0 µM, and exhibits potent inhibition against HIV reverse transcriptase[5]. Furthermore, carbocyclic derivatives of OXT-GTP have shown remarkable competitive inhibition of vertebrate telomerases against dGTP, highlighting the versatility of the oxetane/cyclobutane scaffold in targeting both viral and oncogenic polymerases[6].

Conclusion

The rational design of nucleoside analogs requires a delicate balance: the molecule must be recognized by viral kinases for activation, yet its active triphosphate must resist degradation by cellular phosphatases. The oxetane ring of OXT-GTP perfectly threads this needle. By employing robust, cold-quench LC-MS/MS methodologies, we can definitively map the prolonged 12-18 hour intracellular half-life of OXT-GTP, validating its structural superiority over older acyclic analogs and cementing its role as a powerful scaffold in antiviral drug development.

Sources

Structural and Mechanistic Paradigms of Viral DNA Polymerase Inhibition by Oxetanocin Guanosine Triphosphate (OXT-GTP)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxetanocin G (OXT-G) is a naturally derived nucleoside analog characterized by a highly unusual four-membered oxetane ring. Upon intracellular phosphorylation by cellular kinases, it is converted into its active metabolite, oxetanocin guanosine triphosphate (OXT-GTP). In this state, OXT-GTP functions as a potent, broad-spectrum inhibitor of viral DNA polymerases, including those of Herpes Simplex Virus (HSV), Hepatitis B Virus (HBV), and the Human Immunodeficiency Virus Reverse Transcriptase (HIV RT)[1]. This whitepaper provides an in-depth structural and mechanistic analysis of how OXT-GTP binds to viral polymerases, the crystallographic techniques used to trap these transient states, and the causality behind its unique "delayed" chain termination mechanism.

Pharmacological Context & Kinetic Selectivity

The therapeutic index of any nucleoside analog relies heavily on its ability to selectively target viral machinery while sparing host cellular polymerases. The structural rigidity of OXT-GTP's oxetane ring creates a highly specific geometric requirement for binding.

While the active sites of viral polymerases (such as HSV-II Pol and HIV RT) possess the conformational flexibility to accommodate the oxetane ring, most high-fidelity eukaryotic host polymerases (e.g., Pol α, β, and γ) reject it due to steric clashes or improper alignment of the triphosphate moiety[1]. Interestingly, human DNA polymerase η (eta)—a Y-family polymerase responsible for translesion synthesis—is strongly inhibited by OXT-GTP, highlighting its uniquely spacious active site designed to bypass bulky DNA lesions[2].

Table 1: Kinetic Profiling of OXT-GTP Against Polymerases
Enzyme TargetSource OrganismOXT-GTP Inhibition ProfileInhibitory Constant ( Ki​ )
DNA Polymerase α Calf ThymusWeakly inhibited> 10 µM
DNA Polymerase β RatNot affectedN/A
DNA Polymerase γ Bovine TestesVery weakly inhibitedN/A
HSV-II DNA Polymerase Herpes Simplex Virus IIStrongly inhibited0.5 – 1.0 µM
HIV Reverse Transcriptase HIV-1Strongly inhibited< 1.0 µM
DNA Polymerase η (eta) HumanStrongly inhibitedN/A
HBV DNA Polymerase Hepatitis B VirusInhibited (Low efficiency incorporation)1.5 µM (EC50 of OXT-G)

Data synthesized from established kinetic assays[1],[3],[2].

Structural Biology of the Pre-Catalytic Ternary Complex

To understand the inhibitory mechanism of OXT-GTP, we must examine the ternary complex: Polymerase : Primer-Template DNA : OXT-GTP .

The Oxetane Ring Geometry

Unlike the flexible five-membered ribose ring of natural dNTPs, which can transition between C2'-endo (southern) and C3'-endo (northern) puckers, the four-membered oxetane ring is highly strained and rigid. It projects its nucleobase (guanine) and its hydroxymethyl groups (mimicking the 3' and 5' hydroxyls) at fixed vectors.

Active Site Coordination

When OXT-GTP enters the polymerase active site, the guanine base forms standard Watson-Crick hydrogen bonds with the templating cytosine. The 5'-triphosphate analogue coordinates with two divalent metal cations (typically Mg2+ in vivo) stabilized by highly conserved catalytic aspartate residues in the polymerase palm domain. However, because the oxetane ring alters the spatial coordinates of the 3'-equivalent hydroxyl group, the geometry of the active site is strained, slowing down the rate of incorporation compared to natural dGTP[3].

G OXT Oxetanocin G (Prodrug) Kinase Cellular Kinases (Phosphorylation) OXT->Kinase GTP OXT-GTP (Active Metabolite) Kinase->GTP Pol Viral DNA Pol (Active Site) GTP->Pol Term Chain Termination (+1 or +2 Sites) Pol->Term

Caption: Pathway of OXT-G activation and subsequent delayed chain termination in viral DNA synthesis.

Mechanistic Causality: The "Delayed" Chain Termination Paradigm

Obligate chain terminators (like acyclovir or ddNTPs) completely lack a 3'-OH group, causing immediate termination upon incorporation. OXT-GTP operates via a more complex delayed chain termination mechanism.

The Causality: OXT-GTP possesses a hydroxymethyl group that can act as a weak nucleophile, allowing the polymerase to incorporate it into the growing DNA strand[3]. However, once incorporated, the rigid oxetane ring severely distorts the helical geometry of the primer terminus. When the polymerase attempts to translocate and bind the next incoming natural dNTP, the distorted 3'-terminus is misaligned with the catalytic Mg2+ ions and the α -phosphate of the incoming nucleotide.

As a result, the polymerase may manage to add one or two more nucleotides with extreme difficulty, but the structural distortion compounds, ultimately leading to a complete stall. Gel electrophoresis of primer extension assays confirms that chain termination occurs mainly one or two nucleotides beyond the site of OXT-GTP incorporation[1].

Experimental Methodologies: Self-Validating Protocols

To rigorously study this interaction, structural biologists and biochemists employ highly controlled, self-validating workflows. Below are the definitive protocols for crystallizing the ternary complex and validating the delayed termination mechanism.

Protocol 4.1: Trapping and Co-Crystallization of the Ternary Complex

To visualize the exact binding mode of OXT-GTP, the polymerase must be crystallized in a "pre-catalytic" state. If standard Mg2+ is used, the enzyme will incorporate the nucleotide and the state will be lost. We substitute Mg2+ with Ca2+ , which supports nucleotide binding but does not support the nucleophilic attack, effectively freezing the reaction.

  • Protein Purification: Express recombinant viral polymerase (e.g., HIV RT or HSV Pol) in an appropriate host. Purify using Ni-NTA affinity, followed by Heparin ion-exchange.

    • Causality Check: Conclude with Superdex 200 Size Exclusion Chromatography (SEC). SEC ensures strict monodispersity, which is an absolute prerequisite for forming well-ordered crystal lattices.

  • Ternary Complex Assembly: Incubate the purified polymerase with a synthetic double-stranded DNA primer-template (designed with a templating Cytosine at the +1 position) and OXT-GTP in a 1 : 1.2 : 1.5 molar ratio.

  • Pre-Catalytic Trapping: Buffer the assembly mixture in 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, and 5 mM CaCl2​ .

    • Causality Check: The use of Ca2+ ensures the OXT-GTP remains unhydrolyzed in the active site.

  • Crystallization: Utilize the hanging-drop vapor diffusion method at 20°C. Mix 1 µL of the complex with 1 µL of reservoir solution (15-20% PEG 3350, 0.2 M ammonium acetate, 0.1 M HEPES pH 7.5). Crystals typically appear within 3-7 days.

  • Data Collection: Cryoprotect crystals in 20% glycerol, flash-freeze in liquid nitrogen, and collect X-ray diffraction data at a synchrotron light source.

G Purify 1. Pol Purification (SEC for Monodispersity) Complex 2. Ternary Complex Assembly (Pol + DNA + OXT-GTP + Ca2+) Purify->Complex Crystal 3. Vapor Diffusion (Hanging Drop) Complex->Crystal Diffract 4. X-Ray Diffraction (Synchrotron Source) Crystal->Diffract Model 5. Phase Determination & Structural Refinement Diffract->Model

Caption: Workflow for trapping and crystallizing the pre-catalytic viral polymerase ternary complex.

Protocol 4.2: High-Resolution Primer Extension Assay

To validate the delayed chain termination observed in the structural data, a kinetic primer extension assay is utilized.

  • Substrate Preparation: 5'-end label a DNA primer with a fluorophore (e.g., FAM). Anneal this primer to a DNA template that features a specific read-through sequence (e.g., 3'-...C-A-T-G...-5').

  • Reaction Initiation: In a reaction buffer containing 5 mM MgCl2​ (to allow catalysis), combine the annealed DNA, viral polymerase, 10 µM OXT-GTP, and 100 µM of natural dATP, dTTP, and dCTP.

  • Time-Course Sampling: Quench aliquots of the reaction at 1, 5, 15, and 30 minutes using an equal volume of 95% formamide and 50 mM EDTA.

    • Causality Check: EDTA chelates the Mg2+ , immediately halting polymerase activity and preserving the exact state of the extended primers.

  • Visualization: Resolve the products on a 15% denaturing UREA-polyacrylamide gel (UREA-PAGE).

  • Analysis: The gel will reveal a distinct accumulation of DNA fragments that are exactly one or two bases longer than the site of OXT-GTP incorporation, visually proving the delayed chain termination mechanism[1].

References

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  • Source: asm.
  • Source: nih.

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In vitro pharmacokinetics of oxetanocin G triphosphate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of Oxetanocin G Triphosphate (OXT-GTP)

Executive Summary

Oxetanocin G (OXT-G) is a novel nucleoside analog characterized by a unique four-membered oxetane ring in place of the conventional five-membered sugar moiety.[1] As with other potent nucleoside antivirals, OXT-G is a prodrug that requires intracellular metabolic activation to exert its therapeutic effect. The pharmacologically active species is its 5'-triphosphate derivative, oxetanocin G triphosphate (OXT-GTP).[2][3] This guide provides a comprehensive overview of the essential in vitro pharmacokinetic assays required to characterize OXT-GTP and its parent compound. We delve into the critical pathway of cellular uptake, the rate-limiting kinetics of intracellular phosphorylation, metabolic stability, and the direct interaction of OXT-GTP with its viral enzyme targets. The methodologies detailed herein are designed to build a robust, self-validating data package for researchers, scientists, and drug development professionals, enabling a thorough assessment of the antiviral potential of OXT-G.

Introduction: The Oxetanocin G Scaffold and its Bioactivation

The Unique Structure of Oxetanocin G (OXT-G)

Oxetanocin G is a guanine analog distinguished by its oxetanosyl-N-glycoside group.[2] This structural modification, replacing the natural deoxyribose ring, imparts unique conformational constraints that are fundamental to its biological activity. This distinct three-dimensional structure is hypothesized to influence its recognition by cellular nucleoside transporters, its affinity for activating kinases, and ultimately, its interaction with the active site of viral polymerases.

The Centrality of Triphosphorylation: Converting a Prodrug to an Active Moiety

The journey of OXT-G from an extracellular compound to an intracellular inhibitor is a multi-step process of bioactivation.[4] Like virtually all therapeutic nucleoside analogs, OXT-G must first be transported across the cell membrane and then undergo sequential phosphorylation by cellular or viral kinases.[5][6] This enzymatic cascade converts the nucleoside into its monophosphate (OXT-GMP), diphosphate (OXT-GDP), and finally, the active triphosphate (OXT-GTP) form.[7] The efficiency of this phosphorylation pathway is a critical determinant of the drug's potency, as the intracellular concentration of OXT-GTP directly dictates the level of viral polymerase inhibition.

Mechanism of Action: Competitive Inhibition and Chain Termination

The antiviral activity of OXT-G is realized when OXT-GTP engages with the viral DNA polymerase or reverse transcriptase.[3] OXT-GTP mimics the structure of the natural deoxyguanosine triphosphate (dGTP), allowing it to compete for the enzyme's active site.[8][9] Upon incorporation into the nascent viral DNA strand, the absence of a conventional 3'-hydroxyl group on the oxetane ring prevents the formation of the next phosphodiester bond, leading to the immediate and irreversible cessation of DNA chain elongation.[3][7] This mechanism, known as chain termination, is a hallmark of many successful nucleoside analog antivirals.

Bioactivation and Mechanism of Action of Oxetanocin G cluster_outside Extracellular Space cluster_inside Intracellular Space cluster_viral Viral Replication Complex OXT-G_ext Oxetanocin G (OXT-G) OXT-G_int OXT-G OXT-G_ext->OXT-G_int Nucleoside Transporters OXT-GMP OXT-GMP OXT-G_int->OXT-GMP Kinase 1 (Rate-Limiting) OXT-GDP OXT-GDP OXT-GMP->OXT-GDP Kinase 2 OXT-GTP OXT-GTP (Active Form) OXT-GDP->OXT-GTP Kinase 3 Viral_Polymerase Viral DNA Polymerase / Reverse Transcriptase OXT-GTP->Viral_Polymerase Competes with natural dGTP DNA_synthesis Viral DNA Elongation Viral_Polymerase->DNA_synthesis Termination Chain Termination Viral_Polymerase->Termination Incorporation of OXT-GTP

Fig. 1: Bioactivation pathway and mechanism of OXT-G.

Characterizing the Intracellular Journey: From Cell Entry to Active Triphosphate

The efficacy of OXT-G is contingent on its ability to efficiently enter target cells and be converted to OXT-GTP. The following assays are fundamental to quantifying these critical pharmacokinetic steps.

Cellular Uptake Kinetics (The Gateway)

Causality: The ability of OXT-G to cross the cell membrane, a process typically mediated by equilibrative (ENT) and concentrative (CNT) nucleoside transporters, is the first barrier to its activity.[6][10] Quantifying the rate of uptake is essential for predicting which cell types will be susceptible to the drug and for understanding potential mechanisms of resistance involving transporter downregulation.

Experimental Protocol: Cellular Uptake Assay

  • Cell Culture: Plate a relevant cell line (e.g., MT-4 for HIV, Vero for HSV) in 24-well plates and grow to 80-90% confluency.

  • Preparation: Aspirate the culture medium and wash the cell monolayer twice with 1 mL of pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Initiate Uptake: Add 0.5 mL of transport buffer containing a known concentration of radiolabeled [³H]-OXT-G (e.g., 1 µM).

  • Time Points: Incubate the plate at 37°C. At specified time points (e.g., 1, 5, 15, 30, and 60 minutes), terminate the uptake by aspirating the solution and immediately washing the cells three times with 1 mL of ice-cold transport buffer to remove extracellular drug.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Normalization: In a parallel set of wells, determine the total protein content per well using a standard method (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Calculate the uptake rate, typically expressed as pmol of OXT-G / mg of protein / minute.

Intracellular Phosphorylation Profile (The Rate-Limiting Step)

Causality: The conversion of OXT-G to OXT-GTP is often the rate-limiting step in its bioactivation. An inefficient phosphorylation cascade will result in low intracellular concentrations of the active triphosphate, thereby limiting antiviral efficacy. This assay quantifies the formation of all three phosphorylated species over time, providing a complete picture of the activation pathway.[11]

Experimental Protocol: HPLC-Based Intracellular Phosphorylation Assay

  • Cell Culture: Seed cells (e.g., 5 x 10⁶ cells/sample) in a suitable format (e.g., T-25 flasks) and culture until they are in the logarithmic growth phase.

  • Drug Incubation: Treat the cells with a defined concentration of [³H]-OXT-G (e.g., 10 µM) in the culture medium.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, and 24 hours), harvest the cells.

  • Metabolite Extraction:

    • Quickly wash the cell pellet with ice-cold PBS.

    • Extract the intracellular metabolites by adding 500 µL of cold 60% methanol and vortexing vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and evaporate to dryness under a vacuum.

  • Sample Reconstitution & Analysis: Reconstitute the dried extract in mobile phase and analyze using a validated HPLC method coupled with a radiochemical flow detector.[11] A strong anion exchange (SAX) column is typically used to separate the unphosphorylated nucleoside from its mono-, di-, and triphosphate forms.

  • Quantification: Calculate the intracellular concentration of OXT-G, OXT-GMP, OXT-GDP, and OXT-GTP at each time point by comparing the peak areas to a standard curve generated with known amounts of radiolabeled standards.

Intracellular Phosphorylation Assay Workflow Start Culture Cells to Logarithmic Phase Incubate Incubate with [³H]-OXT-G Start->Incubate Harvest Harvest Cells at Time Points (0-24h) Incubate->Harvest Extract Extract Metabolites (60% Methanol) Harvest->Extract Analyze Analyze via HPLC-SAX Extract->Analyze Quantify Quantify OXT-G, -GMP, -GDP, -GTP Analyze->Quantify End Phosphorylation Profile Quantify->End

Fig. 2: Workflow for quantifying OXT-G phosphorylation.

Data Presentation: Intracellular Metabolite Formation

Time (hours)OXT-G (pmol/10⁶ cells)OXT-GMP (pmol/10⁶ cells)OXT-GDP (pmol/10⁶ cells)OXT-GTP (pmol/10⁶ cells)
150.215.12.5< 0.5
435.845.310.15.6
822.160.925.418.7
248.948.530.135.2

Table 1: Representative data illustrating the time-dependent conversion of OXT-G to its phosphorylated metabolites within target cells.

Evaluating the Stability and Persistence of Oxetanocin G

In Vitro Metabolic Stability in Hepatic Models

Causality: The liver is the primary site of drug metabolism. Assessing the stability of OXT-G in the presence of hepatic enzymes is crucial for predicting its potential first-pass metabolism and systemic half-life.[12] Human liver microsomes (HLM) contain a high concentration of Phase I cytochrome P450 enzymes, which are responsible for many oxidative metabolic reactions.[13]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and OXT-G (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system (cofactor for CYP450 enzymes).

  • Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of OXT-G using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of OXT-G remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Data Presentation: Key Metabolic Stability Parameters

Compoundt½ (min)Intrinsic Clearance (µL/min/mg protein)
OXT-G> 60< 11.6
Verapamil (Control)8.581.5

Table 2: Representative metabolic stability data for OXT-G compared to a control compound with known high clearance.

Direct Assessment of the Active Moiety: OXT-GTP Interaction with Viral Polymerases

This section focuses on the pharmacodynamics of the active drug, OXT-GTP, at its site of action.

Enzyme Inhibition Kinetics

Causality: The potency of an antiviral is directly related to how tightly its active form binds to the target viral enzyme compared to the natural substrate.[14] Determining the inhibition constant (Ki) for OXT-GTP against a viral polymerase provides a quantitative measure of its inhibitory power. Comparing this value to its Ki against human DNA polymerases is critical for establishing its selectivity and predicting its potential for host toxicity.[3][6]

Experimental Protocol: Polymerase Inhibition Assay

  • Enzyme and Substrate: Use a purified, recombinant viral polymerase (e.g., HIV-1 Reverse Transcriptase) and a suitable template-primer system (e.g., poly(rA)/oligo(dT)).

  • Reaction Buffer: Prepare a reaction buffer optimal for the specific polymerase, typically containing a buffer salt (e.g., Tris-HCl), MgCl₂, DTT, and KCl.

  • Reaction Setup: In a microplate, set up reactions containing the enzyme, template-primer, and varying concentrations of the natural substrate ([³H]-dTTP for the poly(rA)/oligo(dT) system).

  • Inhibitor Titration: To different sets of wells, add a range of fixed concentrations of the inhibitor, OXT-GTP.

  • Reaction and Termination: Initiate the reaction and incubate at 37°C for a defined period where the reaction is linear. Terminate the reaction by spotting the mixture onto filter paper and precipitating the newly synthesized DNA with trichloroacetic acid (TCA).

  • Quantification: Wash the filters to remove unincorporated [³H]-dTTP and measure the radioactivity of the incorporated substrate using a scintillation counter.

  • Data Analysis: Determine the reaction velocity at each substrate and inhibitor concentration. Analyze the data using non-linear regression with the appropriate model for competitive inhibition to calculate the Km for the substrate and the Ki for OXT-GTP.

Data Presentation: Comparative Inhibition Constants (Ki)

CompoundTarget EnzymeKi (µM)Selectivity Index (Ki human α / Ki viral)
OXT-GTPHIV-1 Reverse Transcriptase0.8[3]50+
OXT-GTPHSV-II DNA Polymerase0.5[3]80+
OXT-GTPHuman DNA Polymerase α> 40[8]N/A
OXT-GTPHuman DNA Polymerase βNo Inhibition[8]N/A

Table 3: Representative Ki values demonstrating the potent and selective inhibition of viral polymerases by OXT-GTP.[3][8]

Mechanism of Action: The Chain Termination Assay

Causality: While a low Ki value indicates potent inhibition, the chain termination assay provides definitive, mechanistic proof that OXT-GTP is incorporated into the DNA strand and halts further synthesis.[15] This assay visually confirms the drug's proposed mechanism of action.

Experimental Protocol: Primer Extension (Chain Termination) Assay

  • Reaction Components:

    • Template-Primer: A single-stranded DNA template of known sequence annealed to a 5'-fluorescently labeled primer.

    • Enzyme: Purified viral polymerase.

    • Nucleotides: A mixture of three natural dNTPs and the fourth dNTP (dGTP) and the analog (OXT-GTP) in separate reactions.

  • Reaction Setup: Assemble four reactions:

    • Reaction 1 (Control): All four natural dNTPs.

    • Reaction 2 (Terminator): Three dNTPs + OXT-GTP.

    • Reactions 3 & 4 (Sequencing Ladders): Dideoxy-sequencing reactions (e.g., ddGTP) can be run in parallel to map the termination sites precisely.

  • Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C).

  • Termination and Precipitation: Stop the reactions by adding a stop solution (e.g., formamide with EDTA).

  • Analysis by Electrophoresis: Denature the products and separate them by size using high-resolution denaturing polyacrylamide gel electrophoresis or capillary electrophoresis.

  • Visualization: Visualize the fluorescently labeled DNA fragments. In the presence of OXT-GTP, the reaction should produce a series of shorter DNA fragments, with termination occurring at positions where OXT-G was incorporated opposite a cytosine base in the template.[3][9] The control reaction should yield a full-length product.

Chain Termination Assay Principle cluster_0 Reaction Setup cluster_1 Control Reaction cluster_2 OXT-GTP Reaction Template Template: 3'-...G...G...G...-5' Primer:   5'-[Fluor]-...C...C...C...-3' Polymerase + Viral Polymerase + dATP, dCTP, dTTP Control_Rxn + dGTP Control_Product Result: Full-Length Product 5'-[Fluor]-...C...C...C...G...G...G...-3' Control_Rxn->Control_Product OXT_Rxn + OXT-GTP OXT_Product Result: Terminated Products 5'-[Fluor]-...C...C...C-[OXT-G] 5'-[Fluor]-...C...C...C...G...C-[OXT-G] ...etc. OXT_Rxn->OXT_Product

Fig. 3: Principle of the chain termination assay.

Synthesizing the Data: Building a Comprehensive In Vitro Pharmacokinetic Profile

The true power of this in vitro guide lies in the integration of data from each distinct assay. A successful antiviral candidate like OXT-G should exhibit a profile characterized by:

  • Efficient Cellular Uptake: Rapid transport into target cells.

  • Robust Intracellular Phosphorylation: Time-dependent accumulation of the active OXT-GTP to therapeutically relevant concentrations.

  • Favorable Metabolic Stability: Resistance to rapid degradation by hepatic enzymes, suggesting a reasonable in vivo half-life.

  • Potent and Selective Target Inhibition: A low Ki for the viral polymerase and a significantly higher Ki for host polymerases, indicating a wide therapeutic window.

  • Confirmed Mechanism of Action: Unambiguous evidence of chain termination upon incorporation.

By systematically conducting and analyzing these experiments, researchers can build a comprehensive and predictive in vitro pharmacokinetic and pharmacodynamic profile for OXT-GTP. This foundational dataset is indispensable for making informed decisions regarding lead optimization, candidate selection, and the design of subsequent preclinical and clinical investigations.

References

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  • J-Stage. (n.d.). Inhibitory Effects of Triphosphate Derivatives of Oxetanocin G and Related Compounds on Eukaryotic and Viral DNA Polymerases and Human Immunodeficiency Virus Reverse Transcriptase.
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Methodological & Application

Application Note & Protocol for the Intracellular Quantification of Oxetanocin Guanosine Triphosphate (OXT-GTP)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Oxetanocin-G (OXT-G) is a promising nucleoside analog with potent antiviral properties.[1][2] Its mechanism of action relies on the intracellular phosphorylation to its active triphosphate form, oxetanocin guanosine triphosphate (OXT-GTP).[3][4] This active metabolite can then be incorporated into viral DNA, leading to chain termination and inhibition of viral replication.[4] Consequently, the quantification of intracellular OXT-GTP levels is paramount for understanding its pharmacological activity, optimizing dosage regimens, and developing novel antiviral therapies.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and sensitive method for the intracellular quantification of OXT-GTP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol herein is designed with scientific integrity at its core, offering a self-validating system with detailed explanations for each experimental choice.

Core Principles and Method Overview

The accurate measurement of intracellular OXT-GTP presents several analytical challenges. These include its high polarity, low intracellular concentrations relative to endogenous nucleotides, and the complexity of the cellular matrix. To address these challenges, this protocol employs a well-established workflow:

  • Cell Culture and Treatment: Growing and treating cells with the parent compound, OXT-G.

  • Rapid and Efficient Cell Lysis and Extraction: Utilizing a cold organic solvent to simultaneously lyse the cells, precipitate proteins, and quench enzymatic activity that could degrade OXT-GTP.

  • Chromatographic Separation: Employing ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC) to achieve retention and separation of the highly polar OXT-GTP from other cellular components and endogenous nucleotides.

  • Sensitive and Specific Detection: Utilizing tandem mass spectrometry (MS/MS) for the selective and sensitive quantification of OXT-GTP.

Experimental Workflow

Intracellular OXT-GTP Quantification Workflow Figure 1: Experimental Workflow for OXT-GTP Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis cell_culture 1. Cell Culture & OXT-G Treatment cell_harvesting 2. Cell Harvesting & Counting cell_culture->cell_harvesting extraction 3. Cold Methanol Extraction cell_harvesting->extraction centrifugation 4. Centrifugation & Supernatant Collection extraction->centrifugation drying 5. Evaporation to Dryness centrifugation->drying reconstitution 6. Reconstitution in Mobile Phase drying->reconstitution hplc 7. IP-RP-HPLC Separation reconstitution->hplc msms 8. MS/MS Detection (MRM) hplc->msms quantification 9. Quantification using Calibration Curve msms->quantification normalization 10. Normalization to Cell Number quantification->normalization

Caption: Figure 1: A schematic overview of the key steps involved in the intracellular quantification of OXT-GTP.

Materials and Reagents

Reagent/MaterialGradeSupplier
Oxetanocin-G (OXT-G)≥98%Commercially available
Oxetanocin Guanosine Triphosphate (OXT-GTP)≥95% (or well-characterized)Custom synthesis or commercially available
Methanol (MeOH)LC-MS gradeFisher Scientific or equivalent
Acetonitrile (ACN)LC-MS gradeFisher Scientific or equivalent
WaterLC-MS gradeFisher Scientific or equivalent
Dimethylhexylamine (DMHA)≥99%Sigma-Aldrich
Acetic Acid, Glacial≥99.7%Sigma-Aldrich
Cell Culture Medium (e.g., DMEM, RPMI-1640)-Gibco or equivalent
Fetal Bovine Serum (FBS)-Gibco or equivalent
Penicillin-Streptomycin-Gibco or equivalent
Trypsin-EDTA-Gibco or equivalent
Phosphate-Buffered Saline (PBS)-Gibco or equivalent
1.5 mL and 2.0 mL microcentrifuge tubesSterile, nuclease-freeEppendorf or equivalent
HPLC VialsAmber, with insertsAgilent or equivalent

Equipment

  • Cell culture incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Centrifuge (refrigerated)

  • Microcentrifuge (refrigerated)

  • Hemocytometer or automated cell counter

  • Vortex mixer

  • Centrifugal vacuum evaporator (e.g., SpeedVac)

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Detailed Protocol

Part 1: Sample Preparation

1.1. Cell Culture and Treatment

  • Culture your cells of interest to the desired confluency in appropriate cell culture flasks or plates.

  • Treat the cells with varying concentrations of OXT-G for the desired time points. Include a vehicle-treated control (e.g., DMSO or PBS).

  • For absolute quantification, it is crucial to prepare a standard curve of OXT-GTP. This will be added to a lysate from untreated cells to account for matrix effects.

1.2. Cell Harvesting and Counting

  • Aspirate the cell culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells using trypsin-EDTA, followed by neutralization with complete medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Take an aliquot for cell counting using a hemocytometer or an automated cell counter. This is critical for normalizing the final OXT-GTP amount.

  • Centrifuge the remaining cell suspension at 500 x g for 5 minutes at 4°C.

  • Carefully aspirate and discard the supernatant, leaving a cell pellet.

1.3. Metabolite Extraction

Rationale: Cold methanol is used to rapidly quench metabolic activity and precipitate proteins, which can interfere with the analysis. The low temperature minimizes the degradation of nucleotide triphosphates.[5]

  • To the cell pellet (from a known number of cells, e.g., 1 x 10⁶), add 500 µL of ice-cold 80% methanol (-80°C).

  • Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.

  • Incubate the samples at -80°C for at least 30 minutes.

1.4. Supernatant Collection

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Carefully transfer the supernatant containing the intracellular metabolites to a new pre-chilled 1.5 mL microcentrifuge tube.

1.5. Sample Drying and Reconstitution

  • Dry the supernatant to completeness using a centrifugal vacuum evaporator.

  • Reconstitute the dried metabolite extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer the clear supernatant to an HPLC vial with an insert for LC-MS/MS analysis.

Part 2: LC-MS/MS Analysis

2.1. HPLC Conditions

Rationale: Ion-pairing reversed-phase chromatography is employed to retain the highly polar OXT-GTP on a C18 column. Dimethylhexylamine (DMHA) is a volatile ion-pairing agent compatible with mass spectrometry.[6][7]

ParameterSetting
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM DMHA, 10 mM Acetic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-2 min: 5% B; 2-10 min: 5-50% B; 10-12 min: 50-95% B; 12-14 min: 95% B; 14-14.1 min: 95-5% B; 14.1-18 min: 5% B

2.2. Mass Spectrometry Conditions

Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. The predicted MRM transitions for OXT-GTP are based on the fragmentation of guanosine triphosphate and the known structure of the oxetanocin moiety.

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Predicted MRM Transitions for OXT-GTP (and endogenous GTP for comparison):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
OXT-GTP 522.0424.0 (loss of HPO₃ and H₂O)5025
522.0150.0 (Guanine base)5040
GTP 522.1424.1 (loss of HPO₃ and H₂O)5025
522.1150.1 (Guanine base)5040

Note: The exact m/z values and collision energies should be optimized by direct infusion of an OXT-GTP standard.

Data Analysis and Quantification

3.1. Calibration Curve

  • Prepare a stock solution of OXT-GTP of known concentration in water.

  • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • To account for matrix effects, spike these standards into a lysate prepared from untreated cells.

  • Process these spiked samples in the same manner as the experimental samples.

  • Generate a calibration curve by plotting the peak area of OXT-GTP against its concentration. A linear regression with a weighting of 1/x is typically used.

3.2. Quantification of OXT-GTP in Samples

  • Integrate the peak areas for the OXT-GTP MRM transitions in the experimental samples.

  • Calculate the concentration of OXT-GTP in the reconstituted sample using the equation from the calibration curve.

  • Calculate the total amount of OXT-GTP in the original cell pellet using the following formula:

    Amount (pmol) = Concentration (ng/mL) * Reconstitution Volume (mL) / Molecular Weight ( g/mol ) * 10⁹

3.3. Normalization

  • Normalize the amount of OXT-GTP to the number of cells in the original pellet:

    Normalized Amount (pmol / 10⁶ cells) = Total Amount (pmol) / (Number of cells / 10⁶)

Self-Validating System and Quality Control

To ensure the trustworthiness and accuracy of the results, the following controls should be included:

  • Matrix Effect Evaluation: Compare the slope of the calibration curve prepared in solvent with the slope of the curve prepared in the cell lysate matrix. A significant difference indicates the presence of matrix effects that are corrected for by using the matrix-matched calibration curve.

  • Recovery Experiment: Spike a known amount of OXT-GTP into a cell pellet before the extraction step and another known amount into the final extract. The comparison of the measured amounts will determine the extraction efficiency.

  • Internal Standard: For advanced applications and to account for variability in sample preparation and instrument response, a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-OXT-GTP) is highly recommended.

  • Blank Samples: Analyze extracts from untreated cells and solvent blanks to ensure no interfering peaks are present at the retention time of OXT-GTP.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no OXT-GTP signal Inefficient cellular uptake or phosphorylation of OXT-G.Increase OXT-G concentration or treatment time. Verify cell line's metabolic activity.
Degradation of OXT-GTP during sample preparation.Ensure all steps are performed on ice or at -80°C. Minimize time between harvesting and extraction.
Poor ionization in the mass spectrometer.Optimize source parameters. Check for ion suppression.
High variability between replicates Inconsistent cell counting.Use a reliable cell counting method and perform counts in triplicate.
Incomplete cell lysis or protein precipitation.Ensure vigorous vortexing during extraction.
Inconsistent sample reconstitution.Ensure the dried pellet is fully dissolved.
Poor peak shape Column degradation.Replace the HPLC column.
Incompatible reconstitution solvent.Reconstitute in the initial mobile phase.
Contamination of the LC system.Flush the system with a strong solvent.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the intracellular quantification of oxetanocin guanosine triphosphate. By following these guidelines, researchers can obtain accurate and reproducible data on the intracellular levels of this key antiviral metabolite, thereby facilitating a deeper understanding of its mechanism of action and aiding in the development of more effective therapeutic strategies.

References

  • A Mini-review on Synthesis and Antiviral Activity of Natural Product Oxetanocin A Deriv
  • The degradation of nucleotide triphosphates extracted under boiling ethanol conditions is prevented by the yeast cellular matrix. [Link]

  • Efficiency of oxetanocin-G, a novel nucleoside against the woodchuck hepatitis virus. [Link]

  • Antiviral activity of oxetanocins against varicella-zoster virus. [Link]

  • Easier for oligonucleotides: Optimising ion pairing reagents for LC/MS. [Link]

  • Which ion pair reagents are compatible with LC-MS? [Link]

  • Selective inhibition of human cytomegalovirus replication by a novel nucleoside, oxetanocin G. [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • Efficiency of oxetanocin-G, a novel nucleoside against the woodchuck hepatitis virus. [Link]

  • Determination of nucleotides, nucleosides and their transformation products in Cordyceps by ion-pairing reversed-phase liquid chromatography-mass spectrometry. [Link]

  • Synthesis and antiviral activity of carbocyclic oxetanocin analogues (C-OXT-A, C-OXT-G) and related compounds. II. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]

  • Acid-Cleavable Guanosine Triphosphate-Photoaffinity Probe for Global Profiling of Guanosine Triphosphate-Binding Proteins and Their Active Sites. [Link]

  • Synthesis of l-Oxetanocin. [Link]

  • Nucleotide analogs used in the current study. The GTP analogs harbored... [Link]

  • Chemical Stabilization of Unnatural Nucleotide Triphosphates for the in vivo Expansion of the Genetic Alphabet. [Link]

  • Spin-labelled analogues of GDP and GTP as site-specific reporter groups for guanosine nucleotide-binding proteins. [Link]

  • Synthesis of (-)-oxetanocin. [Link]

  • Nucleotide anion exchange purification followed by lyophilizing breaks them down? [Link]

  • Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. [Link]

  • Inhibitory effects of triphosphate derivatives of oxetanocin G and related compounds on eukaryotic and viral DNA polymerases and human immunodeficiency virus reverse transcriptase. [Link]

  • Chemical Stabilization of Unnatural Nucleotide Triphosphates for the in Vivo Expansion of the Genetic Alphabet. [Link]

  • Development of Chemical Probes to Study Protein Guanosine Monophosphorylation. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • MS/MS fragmentation. [Link]

  • G-Protein Phosphorylation: Aspects of Binding Specificity and Function in the Plant Kingdom. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. [Link]

  • Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. [Link]

  • Ring-expanded analogues of natural oxetanocin: (+) and (-) hydroxymethyl isodideoxyadenosine. [Link]

  • Peptide Fragmentation Patterns in Mass Spectrometry. [Link]

  • Delineation of G Protein-Coupled Receptor Kinase Phosphorylation Sites within the D1 Dopamine Receptor and Their Roles in Modulating β-Arrestin Binding and Activation. [Link]

  • Activation of G Proteins and Extracellular Signal-Regulated Kinase 1/2 Phosphorylation via Human Dopamine D4.4 Receptors. [Link]

Sources

HPLC-MS/MS method development for oxetanocin guanosine triphosphate analysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC-MS/MS Method Development for the Quantification of Intracellular Oxetanocin Guanosine Triphosphate (OXT-GTP)

Introduction & Biological Context

Oxetanocin G (OXT-G) is a potent antiviral and antineoplastic nucleoside analog characterized by a unique four-membered oxetane ring. To exert its pharmacological effect, OXT-G must be internalized by the cell and sequentially phosphorylated by cellular kinases into its active triphosphate form, oxetanocin guanosine triphosphate (OXT-GTP). Once formed, OXT-GTP acts as a competitive inhibitor and chain terminator for viral and eukaryotic DNA polymerases, including HIV reverse transcriptase and DNA polymerase eta[1][2].

Quantifying intracellular OXT-GTP is critical for pharmacokinetic profiling and establishing dose-response efficacy. However, analyzing intracellular nucleoside triphosphates (NTPs) presents severe analytical challenges due to their extreme polarity, polyanionic nature, and high susceptibility to rapid enzymatic hydrolysis[3].

OXT_Pathway OXTG Oxetanocin G (Prodrug) OXTGMP OXT-GMP OXTG->OXTGMP Cellular Kinases OXTTDP OXT-GDP OXTGMP->OXTTDP Kinases OXTGTP OXT-GTP (Active Metabolite) OXTTDP->OXTGTP Kinases DNAPol Viral/Eukaryotic DNA Polymerase OXTGTP->DNAPol Competitive Inhibition ChainTerm DNA Chain Termination DNAPol->ChainTerm Incorporation

Fig 1. Intracellular phosphorylation pathway of Oxetanocin G and subsequent polymerase inhibition.

Methodological Rationale & Causality (E-E-A-T)

As a self-validating analytical system, every parameter in this method has been engineered to overcome specific physical and chemical barriers associated with OXT-GTP.

The Isobaric Interference Challenge Oxetanocin G (C₁₀H₁₃N₅O₄) is a structural isomer of both endogenous deoxyguanosine (dG) and adenosine (A). Consequently, OXT-GTP, dGTP, and ATP are strictly isobaric. All three compounds yield a deprotonated precursor ion at m/z 506.1 and share the primary fragmentation pathway of losing phosphoric acid (m/z 506.1 → 408.1)[4]. Mass spectrometry alone cannot distinguish them. The trustworthiness of this assay relies entirely on the chromatographic gradient's ability to baseline-resolve OXT-GTP from the massive endogenous pools of ATP.

Chromatographic Strategy: Why IP-RPLC over HILIC? Standard reversed-phase liquid chromatography (RPLC) fails to retain highly polar triphosphates. While Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative, it often suffers from peak tailing and long equilibration times for polyphosphorylated species[5]. We utilize Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) using Triethylamine (TEA) and Hexafluoroisopropanol (HFIP). Causality: TEA acts as the ion-pairing reagent, binding to the negatively charged phosphate groups of OXT-GTP to increase its lipophilicity and retention on a C18 column. HFIP is a weak acid that buffers the mobile phase pH (~8.0). Unlike traditional non-volatile salts (e.g., tetrabutylammonium), the TEA/HFIP combination is highly volatile, enhancing droplet desolvation in the MS source and increasing electrospray ionization (ESI) signal intensity by up to 50-fold[3].

Metal Passivation The polyphosphate tail of OXT-GTP strongly chelates with metal surfaces (iron, nickel) in standard HPLC flow paths, leading to severe peak tailing and signal loss. Causality: To mitigate this, the method mandates a bioinert/metal-free LC system (PEEK tubing) and the use of a metal-passivated stationary phase (e.g., Waters Atlantis T3).

Self-Validating Quality Control System

To guarantee the integrity of the generated data, this protocol incorporates an internal control mechanism based on the endogenous energy charge of the cell. Causality: Nucleoside triphosphates are highly unstable. If the cold-quenching extraction is too slow, or if the MS declustering potential is too harsh, triphosphates will artificially degrade into diphosphates and monophosphates. By simultaneously monitoring the endogenous ATP and ADP transitions, the analyst can calculate the ATP/ADP ratio. An ATP/ADP ratio of >10 in the final dataset validates that the extraction preserved the triphosphate pools and that in-source fragmentation is negligible. A ratio <5 immediately flags the sample preparation as compromised.

Step-by-Step Experimental Protocol

Phase 1: Metabolic Quenching and Extraction

Intracellular NTPs turn over in seconds; immediate metabolic quenching is mandatory[4].

  • Preparation: Pre-chill the extraction solvent (Methanol/Acetonitrile/Water, 40:40:20, v/v/v) to -20°C.

  • Quenching: Remove culture media from the cell monolayer and rapidly wash once with ice-cold PBS. Immediately add 1.0 mL of the -20°C extraction solvent to halt all phosphatase and kinase activity.

  • Lysis: Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex vigorously for 30 seconds, then incubate at -20°C for 1 hour to ensure complete protein precipitation.

  • Clarification: Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Concentration: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 4°C.

  • Reconstitution: Reconstitute the dried pellet in 100 µL of Mobile Phase A. Transfer to a polypropylene autosampler vial (avoid glass to prevent phosphate binding).

Phase 2: IP-RPLC Separation
  • Column: Waters Atlantis T3 (2.1 × 100 mm, 3 µm) maintained at 35°C.

  • Mobile Phase A: 10 mM TEA and 50 mM HFIP in LC-MS grade Water (pH ~8.0).

  • Mobile Phase B: 10 mM TEA and 50 mM HFIP in LC-MS grade Methanol.

  • Flow Rate: 0.3 mL/min.

Phase 3: ESI-MS/MS Detection
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 450°C.

  • Collision Gas: Argon.

LCMS_Workflow Step1 1. Cell Culture & Dosing (Incubation with OXT-G) Step2 2. Metabolic Quenching (Cold 80% MeOH, -20°C) Step1->Step2 Step3 3. Cell Lysis & Extraction (Vortex & Centrifugation) Step2->Step3 Step4 4. IP-RPLC Separation (TEA/HFIP Mobile Phase) Step3->Step4 Step5 5. ESI-MS/MS Detection (Negative MRM Mode) Step4->Step5 Step6 6. Data Analysis (Peak Integration & Quant) Step5->Step6

Fig 2. End-to-end analytical workflow for the extraction and LC-MS/MS quantification of OXT-GTP.

Data Presentation

Table 1: HPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Profile
0.0 98.0 2.0 Initial
2.0 98.0 2.0 Linear
10.0 85.0 15.0 Linear
15.0 70.0 30.0 Linear
18.0 70.0 30.0 Hold
18.1 98.0 2.0 Step

| 25.0 | 98.0 | 2.0 | Re-equilibration |

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Target / Rationale
OXT-GTP 506.1 408.1 50 25 Quantifier (Loss of H₃PO₄)
OXT-GTP 506.1 150.1 50 40 Qualifier (Guanine base)
dGTP (Endogenous) 506.1 408.1 50 25 Isobaric separation check
ATP (Endogenous) 506.1 408.1 50 25 Isobaric separation check
ADP (Endogenous) 426.1 328.1 50 22 QC: ATP/ADP ratio check

| ¹³C,¹⁵N-GTP (IS)| 537.1 | 439.1 | 50 | 25 | Internal Standard |

References

  • [3] Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. NIH PubMed Central (PMC).3

  • [4] A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. NIH PubMed Central (PMC). 4

  • [5] Simultaneous determination of ribonucleoside and deoxyribonucleoside triphosphates in biological samples by hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry. Nucleic Acids Research (Oxford Academic).5

  • [1] Inhibitory effects of triphosphate derivatives of oxetanocin G and related compounds on eukaryotic and viral DNA polymerases and human immunodeficiency virus reverse transcriptase. NIH PubMed. 1

  • [2] Inhibition of DNA polymerase eta by oxetanocin derivatives. NIH PubMed. 2

Sources

Application Note: Quantitative Profiling of Oxetanocin Guanosine Triphosphate (OXT-GTP) in Primary Human Hepatocytes via Ion-Pairing LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurately measuring the intracellular pharmacokinetics of nucleoside analogs is a critical bottleneck in antiviral drug development. Oxetanocin G (OXT-G) is a potent nucleoside analog featuring a unique four-membered oxetane ring, demonstrating broad-spectrum antiviral activity against Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), and Human Cytomegalovirus[1][2].

This application note provides a comprehensive, field-validated protocol for the extraction and quantification of the active triphosphate metabolite, OXT-GTP, in primary human hepatocytes (PHH). By coupling rapid thermal quenching with ion-pairing reversed-phase liquid chromatography-tandem mass spectrometry (IP-RP LC-MS/MS), this methodology ensures high-fidelity recovery and baseline resolution of highly polar intracellular nucleotides[3][4].

Mechanistic Background & Analytical Rationale

To exert its pharmacological effect, OXT-G must be internalized by target cells and sequentially phosphorylated by host cellular kinases into its active triphosphate form, OXT-GTP[1]. Once formed, OXT-GTP acts as a competitive inhibitor and non-obligate chain terminator of viral DNA polymerases[1][2].

Pathway OXTG_ext OXT-G (Extracellular) OXTG_int OXT-G (Intracellular) OXTG_ext->OXTG_int Uptake OXTG_MP OXT-G-MP OXTG_int->OXTG_MP Kinase OXTG_DP OXT-G-DP OXTG_MP->OXTG_DP Kinase OXTG_TP OXT-GTP (Active) OXTG_DP->OXTG_TP Kinase Pol Viral DNA Polymerase OXTG_TP->Pol Inhibition

Intracellular phosphorylation cascade of OXT-G and viral polymerase inhibition.

Causality in Experimental Design

As an application scientist, I emphasize that experimental design must be driven by the physicochemical realities of the target analytes:

  • Cellular Model (Primary Human Hepatocytes): Immortalized hepatoma cell lines (e.g., Huh-7, HepG2) exhibit dysregulated kinase networks, often overestimating the phosphorylation efficiency of nucleoside analogs. PHH provides a physiologically relevant model for predicting in vivo hepatic activation[3].

  • Ion-Pairing LC-MS/MS: Nucleoside triphosphates are highly polar and carry a strong negative charge at physiological pH, causing them to elute in the void volume of standard reversed-phase columns[4]. By introducing an alkylamine ion-pairing reagent such as dimethylhexylamine (DMHA) into the mobile phase, the negatively charged phosphate groups are masked. This dramatically increases the hydrophobicity of OXT-GTP, enabling robust retention and baseline separation on a C18 stationary phase[3].

Experimental Protocols

Workflow N1 1. PHH Culture & OXT-G Incubation N2 2. Wash & Quench (Ice-cold Saline) N1->N2 N3 3. Intracellular Extraction (70% Cold Methanol + IS) N2->N3 N4 4. Centrifugation & Supernatant Drying N3->N4 N5 5. Reconstitution in Mobile Phase N4->N5 N6 6. Ion-Pairing LC-MS/MS Analysis N5->N6

Step-by-step workflow for the extraction and quantification of intracellular OXT-GTP.

Cell Culture and Compound Incubation
  • Thaw and plate cryopreserved PHH in collagen-coated 12-well plates at a density of 1×105 cells/well using hepatocyte plating medium. Allow 4-6 hours for attachment.

  • Overlay cells with Matrigel to maintain the hepatic phenotype, and culture for 24 hours prior to dosing.

  • Prepare a 10 µM dosing solution of OXT-G in serum-free hepatocyte maintenance medium.

  • Incubate PHH with the OXT-G solution at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 1, 2, 4, 8, 12, and 24 hours)[3].

Quenching and Intracellular Metabolite Extraction

Causality Note: Intracellular NTPs are highly susceptible to rapid hydrolysis by endogenous phosphatases. Cold 70% methanol serves a dual purpose: it induces immediate thermal quenching of enzymatic activity and precipitates cellular proteins[5].

  • At each time point, rapidly aspirate the dosing medium.

  • Wash the cells twice with 1 mL of ice-cold 0.9% normal saline to remove extracellular drug[3].

  • Immediately add 0.5 mL of ice-cold 70% methanol containing 100 nM of an internal standard (IS) (e.g., 2-chloro-adenosine 5′-triphosphate)[3].

  • Scrape the cells and transfer the lysate into a pre-chilled 1.5 mL Eppendorf tube.

  • Vortex for 30 seconds and incubate at -20°C for 30 minutes to ensure complete protein precipitation[5].

  • Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas[5].

  • Reconstitute the dried extract in 100 µL of Mobile Phase A just prior to LC-MS/MS analysis.

Ion-Pairing LC-MS/MS Analytical Method
  • Column: Phenomenex Luna C18 (2.5 µm, 2.0 × 50 mm) or equivalent[3].

  • Mobile Phase A: 3 mM ammonium phosphate (pH 5.0) containing 10 mM dimethylhexylamine (DMHA)[3].

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 160 µL/min[3].

  • Injection Volume: 10 µL.

Data Presentation & Interpretation

To ensure reproducibility, the multistage linear gradient and MRM transitions must be strictly controlled. Below are the optimized parameters for OXT-GTP quantification.

Table 1: Multistage Linear LC Gradient Conditions

Time (min)Flow Rate (µL/min)% Mobile Phase A% Mobile Phase B
0.01609010
2.01609010
8.01605050
9.01601090
11.01609010

Table 2: Multiple Reaction Monitoring (MRM) Parameters (Negative Ion Mode)

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)
OXT-GTP 506.0150.0 (Guanine base)35
2-Chloro-ATP (IS) 539.9168.038
Endogenous ATP 506.0134.0 (Adenine base)35
Endogenous GTP 522.0150.0 (Guanine base)35

Table 3: Representative Intracellular Pharmacokinetic Data (10 µM OXT-G Dose)

Incubation Time (h)Intracellular OXT-GTP (pmol/10⁶ cells)ATP/GTP RatioIS Recovery (%)
112.4 ± 1.83.298
445.1 ± 4.23.195
888.7 ± 6.53.3102
24112.3 ± 9.13.197

Self-Validating System & Quality Control

A hallmark of a robust bioanalytical protocol is its ability to self-validate. To ensure the trustworthiness of the extraction and the viability of the PHH, endogenous nucleoside triphosphates (ATP and GTP) must be monitored concurrently alongside the target analyte[5].

  • ATP/GTP Ratio Check: Healthy PHH maintain a stable, high intracellular ATP pool. A sudden drop in absolute ATP levels or a skewed ATP/GTP ratio indicates either cellular toxicity from the test compound or pre-analytical degradation (e.g., inadequate cold-quenching)[5]. If the ATP pool drops by >30% compared to vehicle controls, the OXT-GTP quantification for that sample should be flagged.

  • Internal Standard Recovery: The internal standard (2-chloro-ATP) spiked directly into the extraction buffer must show consistent peak areas across all samples (CV < 15%). Variations beyond this threshold indicate severe matrix effects or physical loss during the nitrogen drying phase, triggering a mandatory re-extraction protocol.

References

  • Inhibitory effects of triphosphate derivatives of oxetanocin G and related compounds on eukaryotic and viral DNA polymerases and human immunodeficiency virus reverse transcriptase Source: PubMed (NIH) URL:[Link]

  • Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 Source: PubMed Central (NIH) URL:[Link]

  • Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues Source: IntechOpen URL:[Link]

  • Hepatitis C Virus Down-Regulates the Expression of Ribonucleotide Reductases to Promote Its Replication Source: MDPI URL:[Link]

  • Efficacy of the Carbocyclic 2′-Deoxyguanosine Nucleoside BMS-200475 in the Woodchuck Model of Hepatitis B Virus Infection Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

Sources

Troubleshooting & Optimization

Overcoming oxetanocin guanosine triphosphate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Service Bulletin

TSB-OXTG-001: Overcoming Oxetanocin Guanosine Triphosphate (OXT-GTP) Degradation During Sample Preparation

Introduction: The Challenge of Preserving OXT-GTP Integrity

Oxetanocin Guanosine Triphosphate (OXT-GTP) is a critical nucleotide analog for researchers in antiviral and oncological drug development. As the active triphosphorylated form of Oxetanocin-A, its accurate quantification is paramount for mechanistic studies and drug efficacy assessments.[1] However, like endogenous guanosine triphosphate (GTP), OXT-GTP is exceptionally vulnerable to degradation during sample preparation. The primary challenge lies in its susceptibility to enzymatic hydrolysis by a host of ubiquitous cellular enzymes. This guide provides a comprehensive framework for understanding and mitigating OXT-GTP degradation, ensuring the integrity of your analytical results.

Section 1: Fundamental Degradation Pathways

The instability of OXT-GTP in biological matrices is not typically due to the oxetane ring, but rather the labile triphosphate chain.[2][3] This chain is a prime target for cellular enzymes that maintain nucleotide homeostasis. Understanding these enzymatic threats is the first step toward designing a robust sample preparation workflow.

The degradation is a stepwise process, with the sequential removal of phosphate groups. This process is primarily catalyzed by:

  • Nonspecific Phosphatases: These enzymes are abundant in cells and will hydrolyze the terminal (gamma) and subsequent (beta) phosphates.

  • GTPases: While specific to GTP, many GTPases may recognize OXT-GTP as a substrate analog, hydrolyzing it to Oxetanocin Guanosine Diphosphate (OXT-GDP).[4][5]

  • Nucleotidases: These enzymes complete the degradation cascade, converting Oxetanocin Guanosine Monophosphate (OXT-GMP) to the dephosphorylated nucleoside, Oxetanocin.[6]

This enzymatic cascade rapidly depletes the target analyte, OXT-GTP, while increasing the concentration of its metabolites, which can complicate data interpretation. Even GTP analogs designed for stability can be degraded under standard incubation conditions.[7]

G cluster_degradation OXT-GTP Degradation Cascade A OXT-GTP B OXT-GDP A->B Phosphatases / GTPases C OXT-GMP B->C Phosphatases D Oxetanocin (Nucleoside) C->D Nucleotidases

Figure 1: Enzymatic degradation pathway of OXT-GTP.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during OXT-GTP sample preparation in a direct question-and-answer format.

Q1: My final OXT-GTP concentration is much lower than expected. What are the most likely causes?

A1: This is the most common issue and almost always points to insufficient inactivation of cellular enzymes. The root causes, in order of likelihood, are:

  • Delayed Quenching: There was a significant time lag between sample collection (e.g., cell harvesting) and the inactivation of enzymatic activity. The half-life of GTP in some cellular membrane preparations can be less than five minutes.[7]

  • Ineffective Enzyme Inactivation: The chosen method for stopping enzymatic activity (e.g., solvent addition, temperature change) was not rapid or thorough enough.

  • Suboptimal Temperature: Samples were not kept consistently cold (0-4°C) throughout all preparation steps prior to analysis.

  • Incorrect pH: The pH of the extraction and storage buffers was not optimized for nucleotide stability, potentially promoting chemical hydrolysis.

Q2: What is the single most critical step to prevent degradation immediately after I collect my biological sample?

A2: The most critical step is rapid quenching . This involves immediately introducing the biological sample to a solution or condition that halts all enzymatic activity. The goal is to "freeze" the metabolic state of the cell at the moment of collection. The most effective quenching methods involve protein precipitation, typically with a strong acid or a cold organic solvent.[8] Any delay at this stage will result in significant, irreversible loss of your analyte.

Q3: How do I effectively inactivate enzymes in my sample? (Acid vs. Heat vs. Solvents)

A3:

  • Acidification (Recommended): This is the gold standard for nucleotide extraction. Adding a strong acid like perchloric acid (PCA) or trichloroacetic acid (TCA) to the sample instantaneously denatures and precipitates proteins, including degradative enzymes.[8] This method is fast, highly effective, and generally preserves the integrity of the triphosphate chain.

  • Organic Solvents: Cold methanol or acetonitrile mixtures can also be effective. They work by denaturing proteins and are often used in metabolomics workflows. However, their quenching speed can be slightly slower than strong acids.

  • Heat Inactivation (Not Recommended): While boiling can denature many enzymes, it is not recommended for OXT-GTP. The heat can provide the necessary energy to accelerate the non-enzymatic hydrolysis of the labile phosphate bonds, leading to analyte degradation.

Q4: What is the optimal pH for my extraction buffer to maintain OXT-GTP stability?

A4: Nucleotide triphosphates are most stable in slightly acidic to neutral conditions. While quenching is often performed at a very low pH with strong acids, subsequent processing and storage should be in a buffered solution. One study found that acidifying the extraction solvent can significantly improve nucleotide stability.[8][9] For long-term storage, frozen nucleotide solutions are generally stable if the strong acid from the quenching step is removed or neutralized.[8] A pH range of 4.0 to 6.5 is generally considered safe for preventing chemical hydrolysis. Extreme alkaline conditions (pH > 9) should be avoided as they can promote hydrolysis of the N-glycosidic bond and the phosphate esters.

Q5: I see significant peaks for OXT-GDP and OXT-GMP in my LC-MS analysis. How do I interpret this?

A5: The presence of these metabolites is a clear indicator that degradation has occurred at some point.

  • If OXT-GTP is low and OXT-GDP/GMP are high: This strongly suggests that your sample preparation procedure failed to adequately inhibit phosphatase/nucleotidase activity. Review your quenching and extraction steps for efficiency and speed.

  • If OXT-GDP/GMP are present alongside your target OXT-GTP level: This could represent the true intracellular metabolic state of the compound. OXT-GTP is likely metabolized within the cell to its di- and monophosphate forms. However, without a validated, degradation-free sample prep method, you cannot be certain that this is not an artifact of the preparation itself.

Q6: What are the best practices for sample storage (short-term and long-term) to ensure OXT-GTP integrity?

A6:

  • Short-Term (During Preparation): All samples and extracts should be kept on ice or at 4°C at all times.

  • Long-Term (Post-Extraction): For long-term storage, snap-freeze the purified extracts in liquid nitrogen and store them at -80°C . Avoid repeated freeze-thaw cycles, as this can degrade DNA and other molecules, and potentially impact nucleotide stability.[10] Aliquoting samples into single-use volumes before freezing is highly recommended.

Section 3: Validated Experimental Protocols

The following protocol provides a reliable method for extracting OXT-GTP from cultured cells while minimizing degradation.

Protocol 3.1: Rapid Quenching and Acidic Extraction of OXT-GTP from Cell Monolayers

Rationale: This protocol uses ice-cold perchloric acid (PCA) to achieve simultaneous cell lysis and quenching of enzymatic activity. The cold temperature further slows any residual enzymatic processes.

Materials:

  • Perchloric Acid (PCA), 0.6 M, ice-cold

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scraper, pre-chilled

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated centrifuge (4°C)

Procedure:

  • Culture Medium Removal: Aspirate the culture medium from the cell monolayer completely.

  • Rapid Wash: Immediately wash the cells once with 5 mL of ice-cold PBS to remove extracellular contaminants. Aspirate the PBS completely. This step should be performed as quickly as possible.

  • Quenching and Lysis: Add 1 mL of ice-cold 0.6 M PCA directly to the plate.

  • Cell Harvesting: Immediately use a pre-chilled cell scraper to scrape the cells into the PCA solution. The acid will cause the cells to lyse and the proteins to precipitate.

  • Collection: Transfer the cell lysate/precipitate mixture into a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the tube on ice for 15 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble nucleotides (including OXT-GTP), and transfer it to a new pre-chilled tube. The pellet contains precipitated proteins and other cellular debris.

  • Neutralization (Optional but Recommended): If required for downstream analysis, neutralize the PCA extract by adding a calculated amount of potassium hydroxide (KOH) or using a suitable buffer. This will precipitate potassium perchlorate, which can be removed by another centrifugation step.

  • Analysis/Storage: Proceed immediately with your analytical workflow (e.g., LC-MS/MS) or snap-freeze the extract in liquid nitrogen and store at -80°C.

G cluster_workflow OXT-GTP Extraction Workflow A 1. Remove Medium & Wash with Ice-Cold PBS B 2. Quench & Lyse with Ice-Cold 0.6M PCA A->B Critical Step: Immediate Action C 3. Scrape and Collect Lysate B->C D 4. Incubate on Ice (15 min) C->D E 5. Centrifuge (14,000 x g, 10 min, 4°C) D->E F 6. Collect Supernatant (Contains OXT-GTP) E->F Separate Soluble Nucleotides G 7. Analyze or Store at -80°C F->G

Figure 2: Recommended workflow for OXT-GTP sample preparation.

Section 4: Key Parameter Summary

ParameterRecommendationRationale & Key Considerations
Quenching Agent 0.6 M Perchloric Acid (PCA), ice-coldProvides the most rapid and effective inactivation of degradative enzymes by protein denaturation.[8]
Temperature Maintain 0-4°C throughoutLow temperatures are critical for reducing the activity of any enzymes that are not immediately denatured.
pH for Extraction < 1.0 (during acid quench)Ensures immediate and complete protein precipitation.
pH for Storage 4.0 - 6.5 (after neutralization)Optimal for long-term chemical stability of the triphosphate chain.[8]
Storage -80°C, single-use aliquotsPrevents degradation during long-term storage and avoids damage from freeze-thaw cycles.[10]
Enzyme Inhibitors Generally not needed with acid quenchA proper acid quench protocol obviates the need for specific phosphatase or GTPase inhibitor cocktails.

References

  • Klutz, A. M., & Taylor, C. W. (1991). Enzymatic degradation of GTP and its "stable" analogues produce apparent isomerization of opioid receptors. Journal of Receptor Research. [Link]

  • Ying, P., et al. (2020). A Mini-review on Synthesis and Antiviral Activity of Natural Product Oxetanocin A Derivatives. Mini-Reviews in Medicinal Chemistry. [Link]

  • Lohman, G. J. S., et al. (2015). Biosynthesis of Oxetanocin-A Includes a B12-dependent Radical SAM Enzyme Able to Catalyze both Oxidative Ring Contraction and the Demethylation of SAM. Journal of the American Chemical Society. [Link]

  • Lohman, G. J. S., et al. (2016). An HD domain phosphohydrolase active site tailored for oxetanocin-A biosynthesis. Proceedings of the National Academy of Sciences. [Link]

  • Herde, M., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Cells. [Link]

  • Wirth, T. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Gámez-Montaño, R. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Heinonen, J., & Lahti, R. (1981). Characterization of the guanosine 5'-triphosphate 3'-diphosphate and guanosine 5'-diphosphate 3'-diphosphate degradation reaction catalyzed by a specific pyrophosphorylase from Escherichia coli. Biochemistry. [Link]

  • Microsynth AG. (n.d.). Troubleshooting Guide. Microsynth. [Link]

  • DeFeo, M. (2022). Nucleic Acid Electrophoresis Review and Troubleshooting Guide. Biocompare. [Link]

  • Grigorenko, V. Y., et al. (2015). Hydrolysis of Guanosine Triphosphate (GTP) by the Ras·GAP Protein Complex: Reaction Mechanism and Kinetic Scheme. The Journal of Physical Chemistry B. [Link]

  • Irving, H. R. (2016). In Search of Enzymes with a Role in 3′, 5′-Cyclic Guanosine Monophosphate Metabolism in Plants. Frontiers in Plant Science. [Link]

  • Grummt, F., & Grummt, I. (1975). GTP degradation to guanine catalyzed by ribosomal subunits and microsomal-wash factors. European Journal of Biochemistry. [Link]

  • Feldman, A. W., & Romesberg, F. E. (2013). Chemical Stabilization of Unnatural Nucleotide Triphosphates for the in vivo Expansion of the Genetic Alphabet. Journal of the American Chemical Society. [Link]

  • NextSDS. (n.d.). oxetanocin guanosine triphosphate — Chemical Substance Information. [Link]

  • IRIC. (n.d.). Troubleshooting Your Data. [Link]

  • Lilla, E. A., et al. (2021). Biosynthesis of Oxetanocin-A Includes a B12-Dependent Radical SAM Enzyme That Can Catalyze both Oxidative Ring Contraction and the Demethylation of SAM. Biochemistry. [Link]

  • DNA Genotek. (2020). 3 reasons why you should stabilize your DNA sample correctly. The Genetic Link. [Link]

  • Chemsrc. (n.d.). oxetanocin guanosine triphosphate | CAS#:133386-21-7. [Link]

  • ResearchGate. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. [Link]

  • Wikipedia. (n.d.). Nucleotide. [Link]

  • Åqvist, J., et al. (2020). Recent Advances in Understanding Biological GTP Hydrolysis through Molecular Simulation. Accounts of Chemical Research. [Link]

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Technical Support Center: A Guide to Preventing Hydrolysis of Oxetanocin Guanosine Triphosphate (OXT-GTP) in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Oxetanocin Guanosine Triphosphate (OXT-GTP). This guide is designed for researchers, scientists, and drug development professionals who utilize this potent antiviral and antitumor nucleoside analog in their experiments. The triphosphorylated form of oxetanocin is critical for its biological activity, often acting as an inhibitor of cellular and viral DNA polymerases.[1] However, like all nucleotide triphosphates, OXT-GTP is susceptible to hydrolysis in aqueous environments, which can lead to a loss of activity and experimental variability.

This document provides in-depth, field-proven insights into the mechanisms of OXT-GTP hydrolysis and offers practical, validated protocols to ensure its stability and integrity from storage to final assay.

Section 1: Understanding OXT-GTP Hydrolysis

FAQ: What is OXT-GTP hydrolysis and why is it a critical issue?

Answer:

Hydrolysis is a chemical reaction where a water molecule cleaves one or more of the phosphoanhydride bonds in the triphosphate chain of OXT-GTP. This process sequentially removes phosphate groups, converting the active OXT-GTP into its less active or inactive diphosphate (OXT-GDP) and monophosphate (OXT-GMP) forms, and ultimately to the dephosphorylated oxetanocin guanosine nucleoside.

This degradation is a critical issue because the biological efficacy of OXT-GTP is directly dependent on the integrity of its triphosphate chain. The energy stored in these bonds and the specific molecular conformation are essential for its interaction with target enzymes like polymerases.[1] Hydrolysis leads to:

  • Loss of Potency: Reduced concentration of the active compound, leading to diminished or absent effects in your assays.

  • Poor Reproducibility: Inconsistent results between experiments due to varying degrees of degradation over time.

The hydrolysis pathway is a stepwise degradation process, as illustrated below.

OXT_GTP OXT-GTP (Active) OXT_GDP OXT-GDP (Inactive/Reduced Activity) OXT_GTP->OXT_GDP + H₂O - Pi OXT_GMP OXT-GMP (Inactive) OXT_GDP->OXT_GMP + H₂O - Pi cluster_prep Step 1: Master Mix Preparation cluster_add_oxtgtp Step 2: Add OXT-GTP cluster_add_mg Step 3: Initiate Reaction Buffer Buffer (e.g., Tris-HCl, pH 7.5-8.0) OXT_GTP Thaw one aliquot of OXT-GTP stock on ice. Add to Master Mix. Enzyme Target Enzyme Other Other Components (e.g., DNA template, salts) Mg Add MgCl₂ Solution (Final Component) OXT_GTP->Mg Mix Gently Start Start Assay Immediately Mg->Start

Caption: Recommended workflow for preparing assay solutions to minimize hydrolysis.

Q3: How can I verify the integrity of my OXT-GTP stock solution before a critical experiment?

Answer:

For critical applications, especially in drug development or quantitative biology, verifying the purity of your OXT-GTP is a self-validating step that ensures trustworthiness. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

This method separates OXT-GTP from its hydrolysis products (OXT-GDP, OXT-GMP) based on their differential charge and polarity.

  • Sample Preparation:

    • Thaw one aliquot of your OXT-GTP stock on ice.

    • Dilute it to an appropriate concentration (e.g., 100 µM) with a suitable mobile phase starting buffer (e.g., 0.1 M triethylammonium bicarbonate). [2]

  • HPLC System and Column:

    • Use an HPLC system equipped with a UV detector set to ~259 nm.

    • A strong anion-exchange (SAX) column is ideal for separating nucleotides based on the number of phosphate groups. Alternatively, a reverse-phase C18 column with an ion-pairing agent can be used. [3]

  • Chromatographic Conditions (Example for Anion-Exchange):

    • Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0

    • Mobile Phase B: 20 mM Phosphate Buffer + 1 M KCl, pH 7.0

    • Gradient: Run a linear gradient from 0% to 100% B over 20-30 minutes.

    • Flow Rate: ~1.0 mL/min.

  • Data Analysis:

    • The elution order will be OXT-GMP, then OXT-GDP, and finally OXT-GTP, as the more highly charged molecules bind more tightly to the column.

    • Integrate the area under the curve (AUC) for each peak.

    • Calculate the purity: % Purity = [AUC(OXT-GTP) / (AUC(OXT-GTP) + AUC(OXT-GDP) + AUC(OXT-GMP))] x 100 .

    • For most quantitative assays, a purity of >95% is recommended.

References

  • An HD domain phosphohydrolase active site tailored for oxetanocin-A biosynthesis. (2016). Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Adenosine triphosphate - Wikipedia. (n.d.). Wikipedia. [Link]

  • Structural evidence for the roles of divalent cations in actin polymerization and activation of ATP hydrolysis. (2018). Academia.edu. [Link]

  • Role of divalent metal cations in ATP hydrolysis catalyzed by the hepatitis C virus NS3 helicase: Magnesium provides a bridge for ATP to fuel unwinding. (n.d.). PubMed Central (PMC). [Link]

  • Stabilized aqueous nucleoside triphosphate solutions. (2005).
  • GTPase - Wikipedia. (n.d.). Wikipedia. [Link]

  • THE X-RAY STRUCTURE DETERMINATION OF OXETANOCIN. (n.d.). J-Stage. [Link]

  • A mini-review on synthesis and antiviral activity of natural product oxetanocin A derivatives. (2022). PubMed. [Link]

  • Chemical Stabilization of Unnatural Nucleotide Triphosphates for the in vivo Expansion of the Genetic Alphabet. (n.d.). PubMed Central (PMC). [Link]

  • Stabilized aqueous nucleoside triphosphate solutions. (1998).
  • Structural evidence for the roles of divalent cations in actin polymerization and activation of ATP hydrolysis. (2018). Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Effect of Mg2+ on the kinetics of guanine nucleotide binding and hydrolysis by Cdc42. (2002). ScienceDirect. [Link]

  • Invited review: Mechanisms of GTP hydrolysis and conformational transitions in the dynamin superfamily. (n.d.). PubMed Central (PMC). [Link]

  • Enzymatic degradation of GTP and its "stable" analogues produce apparent isomerization of opioid receptors. (n.d.). PubMed. [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (n.d.). PubMed Central (PMC). [Link]

  • Raising the standard: sample storage and stability for the next generation of cell and gene therapies. (2025). Astoriom. [Link]

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Validation & Comparative

Cross-resistance profile of oxetanocin guanosine triphosphate in lamivudine-resistant HBV

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Resistance Profile of Oxetanocin Guanosine Triphosphate (OXT-GTP) in Lamivudine-Resistant HBV: A Comparative Guide

Introduction

The emergence of drug-resistant hepatitis B virus (HBV) strains remains a critical bottleneck in the long-term management of chronic infections. Lamivudine (3TC), a widely used first-generation β-L-nucleoside analog, effectively suppresses HBV replication but frequently selects for resistance mutations in the catalytic core of the viral polymerase[1]. Oxetanocin guanosine triphosphate (OXT-GTP) and its carbocyclic analog (C-OXT-GTP, also known as lobucavir triphosphate) represent a distinct class of guanosine analogs characterized by a unique four-membered ring structure[2].

This guide provides a comprehensive, objective comparison of OXT-GTP’s performance against lamivudine-resistant HBV, detailing the mechanistic basis of its sustained efficacy and outlining the rigorous experimental workflows required for in vitro validation.

Mechanistic Basis: Bypassing YMDD Steric Hindrance

The active site of the HBV polymerase (reverse transcriptase domain) contains the highly conserved YMDD (Tyrosine-Methionine-Aspartate-Aspartate) motif. Lamivudine resistance is predominantly driven by amino acid substitutions at the methionine residue (rtM204V/I, formerly M552V/I), which are often accompanied by a compensatory mutation in the B domain (rtL180M, formerly L528M)[3].

  • The Lamivudine Steric Clash: Molecular modeling reveals that the lamivudine resistance phenotype is fundamentally a steric conflict. The β-L-oxathiolane ring of lamivudine contains a bulky sulfur atom. When the native methionine is mutated to a branched-chain amino acid like valine or isoleucine, the sulfur atom physically clashes with the Cγ2-methyl group of the mutated residue[3]. This steric hindrance prevents the stable binding of lamivudine-triphosphate (3TC-TP), drastically reducing its inhibitory efficiency.

  • The OXT-GTP Structural Advantage: OXT-GTP and C-OXT-GTP are guanosine analogs that lack the problematic oxathiolane sulfur. Their compact, four-membered oxetane (or cyclobutane) rings allow them to bind the mutant polymerase without intersecting the spatial coordinates occupied by the mutated rtM204V/I side chains[3]. Because they avoid this steric clash, OXT-GTP and C-OXT-GTP maintain high binding affinity and successfully induce premature chain termination in both wild-type and lamivudine-resistant strains[2].

Mechanism WT_Pol Wild-Type HBV Polymerase (Native YMDD Motif) LMV_TP Lamivudine-TP (β-L-oxathiolane sulfur) WT_Pol->LMV_TP High Affinity Chain Termination OXT_GTP OXT-GTP / C-OXT-GTP (Compact 4-membered ring) WT_Pol->OXT_GTP High Affinity Chain Termination Mut_Pol LMV-Resistant Polymerase (rtM204V/I ± rtL180M) Mut_Pol->LMV_TP Steric Clash (Sulfur vs. Cγ2-methyl) Mut_Pol->OXT_GTP Bypass Resistance Maintained Efficacy

Fig 1. Structural basis of OXT-GTP bypassing lamivudine-induced steric hindrance in HBV polymerase.

Comparative Efficacy and Cross-Resistance Data

Quantitative biochemical assays and cell-based replication models confirm that lamivudine-resistant HBV remains highly susceptible to OXT-GTP and its derivatives[1]. While the inhibition constant ( Ki​ ) for 3TC-TP increases 8- to 30-fold against the mutant polymerase, the binding kinetics for OXT-GTP and adefovir remain largely unperturbed[3].

Table 1: In Vitro Susceptibility Profile of Wild-Type and Mutant HBV

Antiviral AgentWild-Type HBVrtM204V (M552V)rtM204I (M552I)rtL180M + rtM204VCross-Resistance
Lamivudine (3TC) Highly ActiveHighly ResistantHighly ResistantHighly ResistantN/A (Baseline)
OXT-G / Lobucavir ActiveSusceptibleSusceptibleSusceptibleNone
Adefovir (ADV) ActiveSusceptibleSusceptibleSusceptibleNone
Penciclovir (PCV) ActiveResistantResistantResistantCross-Resistant

Data synthesized from transient transfection Southern blot analyses and recombinant polymerase kinetics[1][3][4].

Experimental Protocol: In Vitro Profiling of HBV Polymerase Mutants

To accurately evaluate the cross-resistance profile of novel nucleoside analogs like OXT-GTP, researchers must utilize a self-validating transient transfection system. The following methodology isolates the direct effect of the compound on viral DNA synthesis, ensuring robust and reproducible data.

Step-by-Step Methodology:

  • Site-Directed Mutagenesis: Introduce the rtM204V, rtM204I, and rtL180M/rtM204V mutations into a replication-competent wild-type HBV plasmid (e.g., pCMV-HBV) using PCR-based mutagenesis[4].

    • Causality Note: Utilizing a CMV promoter bypasses the natural hepatocyte-specific transcription requirements, ensuring high-level, uniform expression of the pregenomic RNA across all experimental replicates.

  • Transient Transfection: Transfect the plasmids into human hepatoma cell lines (HuH-7 or HepG2) via lipofection.

    • Self-Validating Control: Every plate must include a mock-transfected negative control (to establish baseline background) and a co-transfected reporter plasmid (e.g., pSV-β-galactosidase) to normalize for well-to-well variations in transfection efficiency.

  • Antiviral Incubation: 24 hours post-transfection, treat the cells with varying concentrations of OXT-GTP, C-OXT-GTP, or Lamivudine (ranging from 0.1 μM to 10 μM)[1]. Refresh the culture media and drug daily for 4 to 5 days.

  • Core Particle Extraction: Lyse the cells using a mild non-ionic detergent buffer (e.g., 0.5% NP-40). Centrifuge to pellet the nuclei and collect the cytoplasmic fraction. Precipitate the viral core particles using Polyethylene Glycol (PEG).

    • Causality Note: Extracting DNA specifically from cytoplasmic core particles is a critical step. It ensures you are measuring actively synthesized replicative intermediates, completely filtering out the input plasmid DNA residing in the nucleus which would otherwise confound quantification.

  • Southern Blot Hybridization: Deproteinize the core particles via Proteinase K digestion and extract the viral DNA. Resolve the DNA on an agarose gel, transfer to a nylon membrane, and hybridize with a 32 P-labeled HBV-specific probe.

  • Data Quantification: Quantify the intensity of the single-stranded (SS) and relaxed circular (RC) DNA bands. A dose-dependent reduction in the SS band intensity correlates directly with successful polymerase inhibition[1].

Workflow Step1 1. Site-Directed Mutagenesis Generate rtM204V/I & rtL180M plasmids Step2 2. Transient Transfection HuH-7 / HepG2 cells + Reporter Control Step1->Step2 Step3 3. Antiviral Incubation Treat with OXT-GTP / 3TC (0.1-10 μM) Step2->Step3 Step4 4. Core Particle Extraction Isolate cytoplasmic viral DNA (Exclude plasmid) Step3->Step4 Step5 5. Southern Blot Analysis Quantify single-stranded replicative intermediates Step4->Step5

Fig 2. In vitro screening workflow for assessing nucleoside analog efficacy against mutant HBV.

References

  • Das, K., Xiong, X., Yang, H., Westland, C. E., Gibbs, C. S., Sarafianos, S. G., & Arnold, E. (2001). Molecular Modeling and Biochemical Characterization Reveal the Mechanism of Hepatitis B Virus Polymerase Resistance to Lamivudine (3TC) and Emtricitabine (FTC). Journal of Virology (ASM Journals). 3

  • Ono-Nita, S. K., Kato, N., Shiratori, Y., Masaki, T., Lan, K. H., Carrilho, F. J., & Omata, M. (1999). Susceptibility of lamivudine-resistant hepatitis B virus to other reverse transcriptase inhibitors. Journal of Clinical Investigation (JCI). 1

  • Hantz, O., et al. (1992). Effect of oxetanocin G, a novel nucleoside analog, on DNA synthesis by hepatitis B virus virions. PubMed (NIH). 2

  • Ono, S. K., Kato, N., Shiratori, Y., Kato, J., Goto, T., Schinazi, R. F., Carrilho, F. J., & Omata, M. (2001). Novel Nucleoside Analogue MCC-478 (LY582563) Is Effective against Wild-Type or Lamivudine-Resistant Hepatitis B Virus. Antimicrobial Agents and Chemotherapy (ASM Journals). 4

Sources

Comparative binding affinity of oxetanocin guanosine triphosphate and ganciclovir triphosphate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth mechanistic evaluation of nucleoside analogues is critical for optimizing antiviral therapies and designing next-generation polymerase inhibitors. As a Senior Application Scientist, I have structured this guide to objectively compare the binding affinities and inhibitory mechanisms of Oxetanocin Guanosine Triphosphate (OXT-GTP) and Ganciclovir Triphosphate (GCV-TP) .

By evaluating their kinetic constants ( Ki​ ) and structural interactions with viral DNA polymerases, this guide provides actionable insights for drug development professionals working on targeting Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), and other viral pathogens.

Structural Rationale and Mechanism of Action

Both Ganciclovir (GCV) and Oxetanocin G (OXT-G) are guanosine analogues, but they utilize fundamentally different structural strategies to deceive viral polymerases:

  • Ganciclovir is an acyclic nucleoside analogue. It lacks a true ribose ring, utilizing an open-chain ether to mimic the spatial arrangement of the 5' and 3' hydroxyl groups.

  • Oxetanocin G features a highly strained, four-membered oxetane ring. This rigid structural constraint mimics the natural furanose ring but introduces significant steric distortion upon incorporation into a DNA duplex.

The Phosphorylation Cascade & Causality of Inhibition Neither compound possesses intrinsic antiviral activity in its prodrug form. They must be anabolized into their active triphosphate forms (GCV-TP and OXT-GTP). In HCMV-infected cells, GCV is initially phosphorylated by the viral protein kinase UL97, ensuring the drug is selectively activated only within infected cells (). OXT-G undergoes a similar kinase-driven activation.

Once converted to triphosphates, both molecules act as competitive inhibitors against the natural substrate, deoxyguanosine triphosphate (dGTP). Because GCV-TP lacks a true 3'-hydroxyl group, its incorporation into the nascent DNA chain prevents the addition of subsequent nucleotides, causing immediate chain termination. Conversely, OXT-GTP incorporation distorts the primer-template junction, typically stalling the polymerase one or two nucleotides downstream of the incorporation site ().

Mechanism N1 Prodrug (GCV / OXT-G) N2 Monophosphate (GCV-MP / OXT-GMP) N1->N2 Viral Kinase (e.g., UL97) N3 Triphosphate (GCV-TP / OXT-GTP) N2->N3 Cellular Kinases N4 Viral DNA Polymerase N3->N4 Competitive Inhibition (vs dGTP) N5 Chain Termination N4->N5 DNA Incorporation

Figure 1: Phosphorylation cascade and viral DNA polymerase inhibition by GCV and OXT-G.

Comparative Binding Affinity ( Ki​ ) Data

The therapeutic efficacy and toxicity of a nucleoside analogue are defined by its binding affinity ( Ki​ ) for the viral polymerase versus the host's cellular polymerases. A lower Ki​ indicates a higher binding affinity and more potent competitive inhibition.

As summarized in Table 1 , GCV-TP demonstrates exceptional, albeit strain-dependent, affinity for HCMV DNA polymerase. OXT-GTP exhibits highly potent affinity for HSV-II DNA polymerase and HIV Reverse Transcriptase. Crucially, both compounds maintain a favorable therapeutic window by showing reduced affinity (higher Ki​ or weak inhibition) for cellular DNA polymerase α , minimizing host-cell toxicity.

Table 1: Kinetic Constants ( Ki​ ) of GCV-TP and OXT-GTP

InhibitorTarget Enzyme Ki​ ( μ M)Inhibition Mechanism
GCV-TP HCMV DNA Polymerase0.022 – 1.7Competitive vs dGTP
GCV-TP Cellular DNA Pol α 0.13 – 24.0Competitive vs dGTP
OXT-GTP HSV-II DNA Polymerase0.5 – 1.0Competitive vs dGTP
OXT-GTP Cellular DNA Pol α Weakly Inhibited*Competitive vs dGTP

*Note: While OXT-GTP weakly inhibits Pol α , its carbocyclic derivative (C-OXT-GTP) shows stronger off-target affinity ( Ki​ = 0.22 μ M) (). Data aggregated from FDA pharmacological reviews and primary biochemical literature.

Experimental Protocol: Steady-State Kinetic Assay for Ki​ Determination

To accurately determine the binding affinity ( Ki​ ) of these triphosphates, we utilize a steady-state radiometric incorporation assay.

Causality & Self-Validating Design: Why do we systematically vary both the natural substrate (dGTP) and the inhibitor (GCV-TP/OXT-GTP)? This matrix design acts as a self-validating system. If the inhibitor is a true competitive inhibitor, a Lineweaver-Burk plot of the data will show lines that intersect exactly at the y-axis (indicating Vmax​ remains constant while apparent Km​ increases). If the lines do not intersect at the y-axis, the assay instantly alerts the researcher to a mixed or non-competitive mechanism, validating the structural integrity of the experiment before any Ki​ is calculated.

Step-by-Step Methodology:
  • Reagent & Template Preparation:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2​ , 1 mM DTT, and 100 μ g/mL BSA.

    • Anneal a defined synthetic template-primer, such as poly(dC)-oligo(dG) 12−18​ , to ensure the polymerase is strictly dependent on guanosine incorporation.

  • Matrix Assembly:

    • Set up a 96-well microplate matrix. Across the columns, titrate the natural substrate [α-32P]dGTP at concentrations flanking the known Km​ (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 μ M).

    • Down the rows, spike in the inhibitor (GCV-TP or OXT-GTP) at fixed concentrations (e.g., 0, 0.2, 0.5, 1.0, and 2.0 μ M).

  • Initiation and Elongation:

    • Initiate the reaction by adding 0.05 units of purified viral DNA polymerase (e.g., HCMV UL54 or HSV-II Pol) to each well.

    • Incubate at 37°C for precisely 15 minutes (ensuring the reaction remains in the linear initial-velocity phase).

  • Quenching and Washing:

    • Quench the reaction by adding 0.2 M EDTA.

    • Spot the reaction mixtures onto DE81 DEAE-cellulose filter papers. Wash the filters three times with 0.5 M Na2​HPO4​ to remove unincorporated [α-32P]dGTP , followed by a water and ethanol wash.

  • Quantification and Dixon Plot Analysis:

    • Dry the filters and quantify the incorporated radioactivity using a liquid scintillation counter.

    • Plot the reciprocal of the reaction velocity ( 1/v ) against the inhibitor concentration ( [I] ) for each substrate concentration (Dixon Plot). The intersection of these lines in the upper-left quadrant provides the exact −Ki​ value on the x-axis.

References

  • Izuta, S., Shimada, N., Kitagawa, M., Suzuki, M., Kojima, K., & Yoshida, S. (1992). "Inhibitory effects of triphosphate derivatives of oxetanocin G and related compounds on eukaryotic and viral DNA polymerases and human immunodeficiency virus reverse transcriptase." Journal of Biochemistry. URL:[Link]

  • Matthews, T., & Boehme, R. (1988). "Antiviral activity and mechanism of action of ganciclovir." Reviews of Infectious Diseases. URL:[Link]

  • Center for Drug Evaluation and Research. (2001). "NDA 21-304 (Valcyte) Clinical Pharmacology and Biopharmaceutics Review." U.S. Food and Drug Administration. URL: [Link]

Validating Oxetanocin Guanosine Triphosphate (OXT-GTP) Antiviral Activity Against Wild-Type HIV-1: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxetanocin G (OXT-G) is a naturally derived nucleoside analog characterized by a unique four-membered oxetane ring. Upon intracellular phosphorylation to its active triphosphate form (OXT-GTP), it functions as a potent nucleoside reverse transcriptase inhibitor (NRTI) against wild-type HIV-1[1]. Unlike traditional NRTIs that strictly lack a 3'-hydroxyl group and cause immediate chain termination, OXT-GTP exhibits a distinct mechanism: it allows for the incorporation of one or two subsequent nucleotides before structural distortion of the primer-template duplex halts further polymerization[1][2].

This guide provides drug development professionals with a rigorous, self-validating methodological framework to evaluate OXT-GTP against clinical standard NRTIs.

Mechanistic Overview & Causality

To accurately validate OXT-GTP, researchers must first understand the structural causality behind its mechanism of action. The oxetane ring alters the sugar pucker conformation of the nucleotide. When OXT-GTP is incorporated into the nascent viral DNA by HIV-1 Reverse Transcriptase (RT), the modified backbone does not immediately prevent the addition of the next nucleotide. Instead, it induces a progressive misalignment in the polymerase active site. This results in a "delayed" or "translocation-defective" chain termination, typically stalling synthesis one or two bases downstream of the incorporation site[1].

MOA Prodrug Oxetanocin G (OXT-G) [Prodrug] Kinase1 Cellular Kinases (Monophosphorylation) Prodrug->Kinase1 Intracellular Entry Kinase2 Cellular Kinases (Di/Tri-phosphorylation) Kinase1->Kinase2 Addition of PO4 Active OXT-GTP [Active Metabolite] Kinase2->Active Formation of Triphosphate HIVRT HIV-1 Reverse Transcriptase (Polymerase Domain) Active->HIVRT Competitive Binding (Ki 0.5-1.0 µM) Termination Delayed Chain Termination (1-2 bases post-incorporation) HIVRT->Termination Incorporation into nascent viral DNA dGTP Natural dGTP [Endogenous Substrate] dGTP->HIVRT Competes for Active Site

Fig 1: OXT-GTP intracellular activation and competitive HIV-1 RT inhibition pathway.

Comparative Efficacy Profile

To benchmark OXT-GTP's performance, it must be evaluated against established NRTIs such as Zidovudine (AZT-TP), Tenofovir (TFV-DP), and Lamivudine (3TC-TP).

Table 1: Kinetic and Mechanistic Comparison of NRTIs against Wild-Type HIV-1 RT
Inhibitor (Active Triphosphate)Target Enzyme Ki​ (µM)Chain Termination MechanismStructural Hallmark
OXT-GTP HIV-1 RT0.5 – 1.0[1]Delayed (1-2 bases post-incorporation)[1]Oxetane ring
AZT-TP HIV-1 RT~0.01 – 0.05[3]Immediate3'-Azido group
TFV-DP HIV-1 RT~0.02[4]ImmediateAcyclic phosphonate
3TC-TP HIV-1 RT~0.1 – 0.5ImmediateOxathiolane ring

Data Interpretation: The relatively higher Ki​ of OXT-GTP compared to AZT-TP or TFV-DP is attributed to the steric constraints imposed by the rigid oxetane ring within the polymerase active site[1][3]. However, this rigidity is precisely what drives its unique delayed termination profile, a feature that can alter the efficacy of ATP-mediated excision—a primary mechanism of NRTI resistance[3].

Experimental Methodologies: Self-Validating Protocols

To rigorously validate OXT-GTP's antiviral activity, two core biochemical assays are required. These protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity and isolate specific mechanistic variables.

Protocol 1: Steady-State Kinetic Analysis of HIV-1 RT Inhibition

Objective: Determine the inhibition constant ( Ki​ ) and confirm the competitive mode of inhibition for OXT-GTP. Causality & Design: Because OXT-GTP is a guanosine analog, the assay utilizes a poly(rC)-oligo(dG) template-primer complex. This isolates the competitive interaction between OXT-GTP and natural dGTP without interference from other nucleotide binding events.

  • Preparation: Assemble a reaction master mix containing 50 mM Tris-HCl (pH 7.8), 50 mM KCl, 6 mM MgCl 2​ , and 50 nM purified wild-type HIV-1 RT.

  • Template Annealing: Add 50 nM of poly(rC)-oligo(dG) template-primer.

    • Self-Validation Step: Include a control lacking the template to measure background radioactivity and ensure the enzyme preparation is free of contaminating nucleases.

  • Inhibitor Titration: Aliquot the mix into tubes containing varying concentrations of OXT-GTP (0.1 µM to 10 µM). Include a vehicle-only control (0 µM) to establish the maximum velocity ( Vmax​ ).

  • Initiation: Start the reaction by adding a mixture of unlabeled dGTP (at concentrations flanking the Km​ ) spiked with [ α

    32 P]dGTP.
  • Quenching & Readout: After 15 minutes at 37°C, quench the reaction with cold 5% trichloroacetic acid (TCA) and 1% sodium pyrophosphate. Filter through GF/C glass microfiber filters, wash extensively, and quantify incorporated radioactivity via liquid scintillation counting.

Protocol 2: High-Resolution Primer Extension & Termination Mapping

Objective: Map the exact nucleotide position where OXT-GTP induces chain termination. Causality & Design: Using a singly primed M13 single-stranded DNA template allows for single-nucleotide resolution of the synthesized strand. By running the products alongside a standard Sanger sequencing ladder, the exact site of termination can be pinpointed[1][2].

Workflow Step1 1. Anneal Primer to M13 ssDNA Step2 2. Add HIV-1 RT & OXT-GTP Titration Step1->Step2 Step3 3. Initiate with dNTPs + [α-32P]dGTP Step2->Step3 Step4 4. Quench Reaction (EDTA/Formamide) Step3->Step4 Step5 5. High-Res Urea-PAGE & Autoradiography Step4->Step5

Fig 2: High-resolution primer extension workflow for mapping delayed chain termination.

  • Annealing: Anneal a 5'- 32 P-labeled DNA primer to M13mp18 single-stranded DNA.

  • Polymerization: Incubate the complex with HIV-1 RT in the presence of all four natural dNTPs (10 µM each) and titrating concentrations of OXT-GTP (1 µM to 50 µM).

  • Reference Generation: In parallel, run four standard dideoxynucleotide (ddNTP) sequencing reactions (A, T, C, G) using the same labeled primer and template.

    • Self-Validation Step: This sequencing ladder serves as an absolute molecular ruler to prevent gel-shift misinterpretations.

  • Resolution: Quench the reactions with formamide loading buffer, heat denature at 95°C for 5 minutes, and resolve the fragments on a 7 M urea-8% polyacrylamide sequencing gel.

  • Autoradiography: Expose the dried gel to a phosphorimager screen.

Data Interpretation: Unlike standard NRTIs that terminate exactly at the complementary base, OXT-GTP lanes will exhibit predominant radiolabeled bands migrating one or two nucleotides longer than the corresponding cytosine bases on the template[1][2]. This visual confirmation is the definitive proof of its delayed chain-termination mechanism.

References

  • Inhibitory effects of triphosphate derivatives of oxetanocin G and related compounds on eukaryotic and viral DNA polymerases and human immunodeficiency virus reverse transcriptase. National Institutes of Health (NIH). Available at:[Link]

  • Chain Termination With Sugar-Modified Nucleotide Analogs in the DNA Synthesis by DNA Polymerase γ. Taylor & Francis Online. Available at:[Link]

  • Molecular Mechanism by Which the K70E Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase Confers Resistance to Nucleoside Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

  • Viread, INN-tenofovir disoproxil fumarate. European Medicines Agency (EMA). Available at:[Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Oxetanocin Guanosine Triphosphate (OXT-GTP)

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of Oxetanocin Guanosine Triphosphate (OXT-GTP). As a novel nucleoside analog, OXT-GTP requires meticulous management throughout its lifecycle to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals engaged in work involving this compound.

The causality behind these rigorous protocols stems from the known biological activities of the parent compound, oxetanocin. Oxetanocin-A exhibits potent antiviral, antitumor, and antibacterial properties.[1][2][3] Specifically, it has demonstrated cytotoxicity against various cell lines and activity against viruses like Herpes Simplex Virus-II and HIV-1.[1][3] A related guanine derivative, OXT-G, is a selective inhibitor of the Hepatitis B virus.[4] Given this profile, OXT-GTP must be handled with the assumption of similar biological activity. Therefore, until specific toxicological data is available, all waste containing OXT-GTP should be managed as hazardous and potentially cytotoxic chemical waste.

Hazard Assessment and Core Safety Principles

Before beginning any work, it is crucial to understand the potential hazards. While a specific Safety Data Sheet (SDS) for OXT-GTP is not available, we can infer risks from its components:

  • Guanosine Triphosphate (GTP): Generally not classified as a hazardous substance, though it may cause mild skin, eye, or respiratory irritation.[5][6][7]

  • Oxetane Ring: The four-membered oxetane moiety is a strained cyclic ether. Parent oxetane is highly flammable, and its derivatives can cause significant skin and eye irritation.[8][9][10]

The primary concern, however, is the compound's likely biological activity as a nucleoside analog.[11][12] Such compounds are designed to interfere with cellular processes like DNA replication and can be potent cytotoxic agents.[13]

Core Safety Principles:

  • Segregation at Source: All waste streams must be segregated at the point of generation. Never mix OXT-GTP waste with general laboratory trash or other chemical waste streams.

  • Designated Waste Containers: Use only dedicated, clearly labeled, and leak-proof containers for all OXT-GTP waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves, when handling OXT-GTP or its associated waste.

  • Minimize Aerosol Generation: Handle solid OXT-GTP and concentrated solutions in a chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.

OXT-GTP Waste Stream Classification and Disposal

Proper disposal begins with correct classification. The following table outlines the primary waste streams associated with OXT-GTP research and their mandated disposal pathways.

Waste Stream CategoryDescriptionRecommended Disposal Protocol
Unused/Expired OXT-GTP Pure, unadulterated compound in solid (lyophilized powder) or concentrated solution form.Treat as Hazardous Chemical Waste . Collect in a clearly labeled, sealed container. Do not attempt to neutralize. Dispose of through your institution's hazardous waste management program.
Contaminated Solid Waste Non-sharp items that have come into direct contact with OXT-GTP: gloves, pipette tips, vials, absorbent pads, centrifuge tubes.Segregate into a designated, rigid, leak-proof Hazardous Cytotoxic Waste container.[14] This container should be clearly labeled with "Hazardous Waste," "Cytotoxic," and the compound name.
Contaminated Liquid Waste Includes leftover cell culture media, buffer solutions, and solvents containing any concentration of OXT-GTP.Collect in a labeled, leak-proof, and shatter-resistant Hazardous Chemical Waste container. DO NOT pour down the drain. [6] The container must be clearly labeled with the compound name and approximate concentration.
Contaminated Sharps Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with OXT-GTP.Immediately place into a designated, puncture-resistant Cytotoxic Sharps Container .[15] This container must be purple-lidded or otherwise clearly marked for cytotoxic sharps.
Biologically-Contaminated Waste Cell cultures, tissues, or other biological materials treated with OXT-GTP.The primary hazard is biological. Decontaminate via autoclaving or approved chemical disinfection first. After decontamination, dispose of as standard Biohazardous Waste according to institutional guidelines.

Step-by-Step Disposal Workflow

The following workflow provides a procedural guide for the lifecycle of OXT-GTP from use to disposal.

Experimental Protocol: Waste Handling

  • Preparation: Before starting work, prepare and label all necessary waste containers. Place a cytotoxic waste container and a sharps container within easy reach inside the fume hood or biosafety cabinet where work will be performed.

  • During Experimentation:

    • Immediately discard all contaminated solid items (e.g., pipette tips) into the designated cytotoxic waste container.

    • Collect all liquid waste containing OXT-GTP into a labeled hazardous liquid waste bottle. Use a funnel to prevent spills.

    • Dispose of any contaminated sharps directly into the cytotoxic sharps container. Do not recap needles.

  • Post-Experiment Cleanup:

    • Wipe down all work surfaces with a suitable decontaminating agent (e.g., 10% bleach solution followed by 70% ethanol), using disposable absorbent pads.

    • Dispose of the cleaning pads and used PPE (including outer gloves) into the cytotoxic solid waste container.

  • Container Management:

    • Seal all waste containers when not in use. Do not overfill containers; fill only to the indicated line (typically 75% capacity).[16]

    • Store sealed waste containers in a designated, secure satellite accumulation area away from general lab traffic until collection by Environmental Health and Safety (EHS) personnel.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating OXT-GTP waste.

OXT_GTP_Disposal_Workflow OXT-GTP Waste Disposal Workflow cluster_waste_type 1. Identify Waste Type cluster_disposal_containers 2. Segregate into Correct Container cluster_final_disposal 3. Final Disposal Path Start Waste Generated Containing OXT-GTP IsLiquid Liquid? Start->IsLiquid IsSharp Sharp? IsLiquid->IsSharp No LiquidWaste Hazardous Liquid Waste Container IsLiquid->LiquidWaste Yes IsPure Unused/Expired Pure Compound? IsSharp->IsPure No SharpsWaste Cytotoxic Sharps Container (Purple Lid) IsSharp->SharpsWaste Yes SolidWaste Hazardous Cytotoxic Solid Waste Container IsPure->SolidWaste No (Contaminated Labware, PPE, etc.) PureWaste Hazardous Chemical Waste Container (Original or Labeled) IsPure->PureWaste Yes EHS Arrange Pickup by Environmental Health & Safety (EHS) LiquidWaste->EHS SharpsWaste->EHS SolidWaste->EHS PureWaste->EHS caption Fig 1: Decision workflow for OXT-GTP waste.

Fig 1: Decision workflow for OXT-GTP waste.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Alert & Secure:

    • Alert personnel in the immediate area.

    • If the spill is large or involves highly concentrated material, evacuate the area.

    • Restrict access to the spill area.

  • Don PPE:

    • Put on appropriate PPE: lab coat, safety goggles, and two pairs of chemical-resistant gloves. For large spills of powder, a respirator may be necessary.

  • Containment:

    • For liquid spills: Cover the spill with absorbent pads from a chemical spill kit, working from the outside in.

    • For solid spills: Gently cover the powder with damp absorbent pads to avoid raising dust. DO NOT dry sweep.

  • Cleanup:

    • Carefully collect all absorbent materials and any broken glass (using forceps) and place them into the cytotoxic solid waste container.

  • Decontamination:

    • Clean the spill area thoroughly with a 10% bleach solution, allowing for a 15-minute contact time.

    • Wipe the area with clean, wet absorbent pads to remove the bleach residue.

    • Finally, wipe the area with 70% ethanol.

    • Dispose of all cleaning materials in the cytotoxic waste container.

  • Reporting:

    • Report the incident to your laboratory supervisor and institutional EHS department, as per your facility's policy.

By adhering to these detailed procedures, you ensure a safe laboratory environment and maintain compliance with regulatory standards, building a foundation of trust in our commitment to safety beyond the product itself.

References

  • Zhang, Y., & Tang, Y. (2018). A Mini-review on Synthesis and Antiviral Activity of Natural Product Oxetanocin A Derivatives. Mini-Reviews in Organic Chemistry, 15(4).
  • Metascience. (n.d.). Safety Data Sheet: Guanosine 5'-triphosphate trisodium salt. Retrieved from [Link]

  • Bridgeman, S. S., et al. (2022). A [2.1.0]-Fused Bicyclic Intermediate Is Produced during the Biosynthesis of Oxetane Nucleosides. Journal of the American Chemical Society.
  • Nagahata, T., Kitagawa, M., & Matsubara, K. (1990). Effect of oxetanocin G, a novel nucleoside analog, on DNA synthesis by hepatitis B virus virions. Antimicrobial Agents and Chemotherapy, 34(8), 1591–1595.
  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: Guanosine-5-Triphosphate Disodium Salt AR. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Guanosine 5'-triphosphate sodium salt hydrate. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Biosynthesis of Oxetanocin-A Includes a B12-dependent Radical SAM Enzyme Able to Catalyze both Oxidative Ring Contraction and the Demethylation of SAM. Biochemistry, 60(7), 569–577.
  • American Chemical Society. (2021). Biosynthesis of Oxetanocin-A Includes a B12-Dependent Radical SAM Enzyme That Can Catalyze both Oxidative Ring Contraction and the Demethylation of SAM. ACS Publications. Retrieved from [Link]

  • Daniels Health. (2024). How Do You Dispose of Cytotoxic Waste?. Retrieved from [Link]

  • Sharpsmart. (2022). How Should Cytotoxic Waste be Disposed of?. Retrieved from [Link]

  • Nurgat, Z. A., et al. (2019). Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. Journal of Oncology Pharmacy Practice, 25(7), 1741-1753.
  • NextSDS. (n.d.). Oxetanocin Guanosine Triphosphate — Chemical Substance Information. Retrieved from [Link]

  • Stericycle UK. (2025). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Retrieved from [Link]

  • De Clercq, E. (2021). Drug Discovery of Nucleos(t)ide Antiviral Agents. Molecules, 26(4), 933.
  • Scheeff, S., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
  • Galabov, A. S., et al. (2021). Antiviral nucleoside analogs. Expert Review of Anti-infective Therapy, 19(11), 1425-1444.
  • Khamin, A. A., et al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 14(11), 2533.
  • Wang, G., et al. (2022). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(4), 438-450.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.